4-Phenylcyclohexanone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAHVRPWDIEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-20-3 | |
| Record name | 4-Phenylcyclohexanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4500-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Physical and chemical properties of 4-Phenylcyclohexanone oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 4-Phenylcyclohexanone oxime. The information is intended to support research and development activities by providing key data and experimental insights.
Core Physical and Chemical Properties
This compound is a derivative of 4-phenylcyclohexanone, where the carbonyl group is converted to an oxime. This modification significantly alters the molecule's physical and chemical characteristics. While specific experimental data for the oxime is limited in publicly available literature, the properties of the parent ketone provide a useful reference point.
Table 1: Physical and Chemical Properties of 4-Phenylcyclohexanone and this compound
| Property | 4-Phenylcyclohexanone | This compound |
| Molecular Formula | C₁₂H₁₄O[1][2][3][4] | C₁₂H₁₅NO[5] |
| Molecular Weight | 174.24 g/mol [1][2][4] | 189.26 g/mol [5] |
| Appearance | White to off-white crystalline powder[4] | Solid[5] |
| Melting Point | 73-77 °C[4] | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Insoluble in water[4] | Poorly soluble in water[6] |
| Storage Temperature | Room temperature | 2-8°C, sealed in dry conditions[5] |
Synthesis of this compound
The synthesis of this compound follows a classical oximation reaction, involving the condensation of 4-phenylcyclohexanone with hydroxylamine.[6] This reaction is a well-established method for the preparation of oximes from ketones and aldehydes.
Experimental Protocol: General Oximation of Ketones
This protocol describes a general method for the synthesis of ketoximes, which can be adapted for the preparation of this compound.
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium acetate, sodium hydroxide, or pyridine)[7]
-
A suitable solvent (e.g., ethanol, water, or a mixture)[7]
Procedure:
-
Dissolve 4-phenylcyclohexanone in a suitable solvent, such as ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base in a solvent. The base is required to neutralize the hydrochloric acid and liberate the free hydroxylamine, which is the reactive nucleophile.[7]
-
Add the hydroxylamine solution to the ketone solution.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period of time, which can range from minutes to several hours, depending on the reactivity of the ketone.[7]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated. Due to the generally lower solubility of oximes in water compared to their parent ketones, the product may precipitate upon addition of water and can be collected by filtration.[6]
-
The crude product can be purified by recrystallization from an appropriate solvent.
Figure 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound from its corresponding ketone.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the phenyl group protons (aromatic region), cyclohexyl protons, and a characteristic broad singlet for the oxime hydroxyl proton (-NOH). |
| ¹³C NMR | Signals for the phenyl carbons, cyclohexyl carbons, and a downfield signal for the C=N carbon of the oxime group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹).[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (189.26 m/z). |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the oxime functional group.
-
Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine by heating in the presence of an acid. Aliphatic oximes are generally more resistant to hydrolysis than analogous hydrazones.[8]
-
Reduction: The oxime group can be reduced to an amine.
-
Beckmann Rearrangement: A characteristic reaction of ketoximes is the Beckmann rearrangement, which occurs under acidic conditions and results in the formation of an amide. This is a synthetically important transformation.
-
Stability: Oximes are generally stable compounds. For storage, it is recommended to keep this compound in a dry, cool (2-8°C), and sealed container to prevent degradation.[5]
Figure 2: Key Reactions of Oximes
Caption: Fundamental chemical transformations involving the oxime functional group.
Biological Activity
The biological activities of oximes are diverse and have been the subject of extensive research.[9][10] Many oxime derivatives have shown a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The introduction of an oxime group can sometimes enhance the biological activity of a parent molecule.[9]
While there is no specific information available in the provided search results regarding the biological activity or signaling pathways associated with this compound, its structural features suggest potential for biological evaluation. Substituted cyclohexanone oximes have been investigated for their biological activities. The phenyl and cyclohexyl moieties, combined with the reactive oxime group, provide a scaffold that could be of interest in drug discovery programs. Further research is needed to explore the potential therapeutic applications of this compound.
References
- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 5. This compound | 4500-20-3 [sigmaaldrich.com]
- 6. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]
4-Phenylcyclohexanone oxime CAS number and molecular structure
An In-Depth Technical Guide to 4-Phenylcyclohexanone Oxime
This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthesis, and potential applications based on the activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is a derivative of 4-Phenylcyclohexanone. The oxime functional group is formed by the condensation of the ketone with hydroxylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4500-20-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| MDL Number | MFCD00456899 | [1] |
| SMILES | ON=C1CCC(C2=CC=CC=C2)CC1 | [1] |
For context, the properties of the precursor ketone, 4-Phenylcyclohexanone, are also relevant.
Table 2: Physicochemical Properties of 4-Phenylcyclohexanone (Precursor)
| Property | Value | Reference |
| CAS Number | 4894-75-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₄O | [2][3] |
| Molecular Weight | 174.24 g/mol | [2][3] |
| Appearance | White or cream powder | [2] |
| Melting Point | 75 - 79.5 °C | [5] |
| IUPAC Name | 4-phenylcyclohexan-1-one | [2] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the condensation reaction of its corresponding ketone, 4-Phenylcyclohexanone, with hydroxylamine or one of its salts.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is a standard method for oximation of a ketone.
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water.[8]
-
In a separate flask, dissolve 4-Phenylcyclohexanone in ethanol.
-
Add the 4-Phenylcyclohexanone solution to the aqueous hydroxylamine solution.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction.[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product, this compound, may precipitate from the solution as a crystalline solid.[8]
-
Cool the mixture in an ice bath to maximize precipitation.[8]
-
Filter the solid product and wash with cold water.[8]
-
The crude product can be purified by recrystallization from a suitable solvent, such as light petroleum.[8]
Key Chemical Reactions
Oximes are versatile chemical intermediates. One of the most significant reactions for cyclohexanone oximes is the Beckmann rearrangement.
Beckmann Rearrangement
The Beckmann rearrangement is a reaction that converts an oxime into an amide under acidic conditions.[9] For cyclohexanone oxime, this reaction is of major industrial importance as it produces ε-caprolactam, the monomer used to produce Nylon 6.[9] It is expected that this compound would undergo a similar transformation to yield a substituted caprolactam.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively detailed in the literature, the broader classes of oximes and 4-arylcyclohexanone derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities.[10][11]
-
Anticancer Activity : Many oxime-containing compounds have been investigated as potential anticancer agents.[11] The introduction of an oxime group can, in some cases, enhance the biological activity of a parent compound.[11] Furthermore, derivatives of 4-arylcyclohexanone have demonstrated cytotoxic effects against various cancer cell lines.[10] Some oximes function as kinase inhibitors, which is a major area of anticancer drug development.[12]
-
Anti-inflammatory and Antimicrobial Activity : The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, showing potential anti-inflammatory and antimicrobial properties.[10] Oximes have also been studied for their roles as antibacterial and antifungal agents.[6][13]
The presence of the oxime group can lead to different interactions with biological receptors compared to the corresponding ketone, potentially enhancing therapeutic efficacy.[12]
Spectral Data
Characterization of the precursor, 4-Phenylcyclohexanone, is a critical first step in the synthesis of the oxime. Various spectral data for the ketone are publicly available.
Table 3: Spectral Data for 4-Phenylcyclohexanone (Precursor)
| Data Type | Details | Reference |
| ¹H NMR | Spectra available in CDCl₃ | [5][14] |
| ¹³C NMR | Spectra available in CDCl₃ | [5] |
| IR Spectroscopy | Spectra available (FTIR, Vapor Phase) | [2][15] |
| Mass Spectrometry | GC-MS data available | [2] |
Following synthesis, techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry would be essential to confirm the structure and purity of the resulting this compound. The IR spectrum would be expected to show the disappearance of the ketone C=O stretch and the appearance of C=N and O-H stretches characteristic of an oxime.
References
- 1. 4500-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. arpgweb.com [arpgweb.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 13. mdpi.com [mdpi.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]
Spectroscopic Profile of 4-Phenylcyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylcyclohexanone oxime, a molecule of interest in synthetic and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally related compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | Singlet (broad) | 1H | N-OH |
| 7.15 - 7.35 | Multiplet | 5H | Ar-H |
| 2.80 - 3.00 | Multiplet | 1H | CH (methine) |
| 2.30 - 2.60 | Multiplet | 4H | CH₂ (adjacent to C=N and CH) |
| 1.70 - 2.00 | Multiplet | 4H | CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 - 162 | C=N |
| ~ 145 | Ar-C (quaternary) |
| ~ 128.5 | Ar-CH |
| ~ 126.5 | Ar-CH |
| ~ 126.0 | Ar-CH |
| ~ 45 | CH |
| ~ 35 | CH₂ |
| ~ 28 | CH₂ |
Solvent: CDCl₃
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3500 | Broad | O-H stretch (oxime) |
| ~ 3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 1650 - 1690 | Medium | C=N stretch (oxime)[1] |
| ~ 1450 - 1600 | Medium to Strong | C=C stretch (aromatic) |
| ~ 930 - 960 | Medium | N-O stretch |
| ~ 690 - 770 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M-OH]⁺ |
| 117 | High | [C₉H₁₁]⁺ |
| 104 | High | [C₈H₈]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300-600 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize a suitable ionization method to generate gas-phase ions. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexanone oxime is a chemical intermediate of significant interest in organic synthesis, serving as a precursor for various compounds, including the corresponding amine and lactam derivatives which are valuable scaffolds in medicinal chemistry. The introduction of a phenyl group to the cyclohexanone ring imparts unique properties that are exploited in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a comparative analysis of synthetic methodologies.
Historical Perspective and Discovery
The discovery of this compound is intrinsically linked to the first synthesis of its precursor, 4-phenylcyclohexanone. While a definitive singular "discovery" paper for the oxime is not readily apparent in early literature, its synthesis follows the classical and well-established method of oximation of ketones, a reaction extensively studied since the late 19th century. The Beilstein database, a comprehensive repository of organic chemistry, references 4-phenylcyclohexanone with the Beilstein Registry Number 2045904 and the reference number 4-07-00-01043, indicating its presence in the chemical literature from the early 20th century.[1] The synthesis of such oximes was a logical extension of the characterization of new ketones, with the oxime derivatives serving as important crystalline solids for identification and purification.
The foundational work on the synthesis of cyclic ketoximes was laid by chemists like Wallach and Auwers in the late 19th and early 20th centuries. Their systematic studies on terpenes and related cyclic compounds established the reaction of hydroxylamine with cyclic ketones as a reliable method for the preparation of their corresponding oximes. It is highly probable that the first synthesis of this compound was achieved shortly after the initial preparation of 4-phenylcyclohexanone, employing this standard oximation procedure.
Synthesis Methodologies
The primary and historically significant method for the synthesis of this compound is the condensation reaction of 4-phenylcyclohexanone with hydroxylamine or its hydrochloride salt. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine nucleophile.
Classical Synthesis Pathway
The classical synthesis of this compound involves a two-step process starting from a suitable precursor to form 4-phenylcyclohexanone, followed by its oximation.
Caption: General synthesis pathway for this compound.
The oximation reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-phenylcyclohexanone, followed by the elimination of a water molecule to form the C=N double bond of the oxime.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 4-phenylcyclohexanone and its subsequent conversion to this compound, based on classical methods.
Synthesis of 4-Phenylcyclohexanone (Historical Context)
While modern methods exist, a historical approach to synthesize 4-phenylcyclohexanone could involve a Friedel-Crafts type reaction or the reduction of a corresponding unsaturated precursor. For the purpose of this guide, we will focus on the oximation of commercially available 4-phenylcyclohexanone.
Synthesis of this compound
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base (e.g., sodium hydroxide, pyridine)
-
Ethanol
-
Water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylcyclohexanone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of water. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating free hydroxylamine.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble in the aqueous ethanol mixture, may precipitate out. If not, the volume of the solvent can be reduced under vacuum. The precipitated crude product is then collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or petroleum ether, to yield a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data for 4-phenylcyclohexanone and its oxime derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |
| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 75-78 | 158-160 @ 16 mmHg | - |
| This compound | C₁₂H₁₅NO | 189.26 | 104-106 | - | >90 |
Characterization Data
The structure of this compound is confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy
-
O-H stretch: A broad peak in the region of 3100-3300 cm⁻¹ is characteristic of the hydroxyl group of the oxime.
-
C=N stretch: A sharp absorption band around 1650-1670 cm⁻¹ corresponds to the carbon-nitrogen double bond.
-
C-H stretch (aromatic): Peaks are observed above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks are observed below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons: A multiplet in the range of 7.2-7.4 ppm.
-
Cyclohexyl protons: A series of multiplets in the range of 1.5-3.0 ppm.
-
Oxime proton (OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C NMR:
-
C=N carbon: A signal around 158-160 ppm.
-
Aromatic carbons: Signals in the region of 125-145 ppm.
-
Cyclohexyl carbons: Signals in the aliphatic region of 25-45 ppm.
-
Mass Spectrometry (MS)
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of this compound. Fragmentation patterns will be consistent with the structure.
Modern Synthetic Approaches
While the classical synthesis remains a robust and widely used method, modern advancements aim to improve the efficiency and environmental friendliness of oxime synthesis. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
-
Use of solid-supported reagents: Employing solid-supported bases or hydroxylamine can simplify the work-up and purification process.
-
Flow chemistry: Continuous flow reactors offer better control over reaction parameters and can be advantageous for large-scale production.
Conclusion
The synthesis of this compound, rooted in the classical oximation chemistry of the late 19th and early 20th centuries, remains a fundamental transformation in organic synthesis. This technical guide has provided a detailed overview of its historical context, a reliable experimental protocol for its preparation, and key analytical data for its characterization. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this versatile intermediate is crucial for the design and development of novel chemical entities. The methodologies described herein provide a solid foundation for the synthesis and further functionalization of this compound in various research and development endeavors.
References
Stereoisomerism in 4-Phenylcyclohexanone Oxime: A Technical Guide for Researchers
An in-depth exploration of the synthesis, separation, and characterization of the geometric and conformational isomers of 4-phenylcyclohexanone oxime, a key intermediate in medicinal chemistry and material science.
Introduction: The Stereochemical Complexity of this compound
This compound, a derivative of cyclohexanone, presents a fascinating case of stereoisomerism with significant implications for its chemical reactivity and biological activity. The presence of a carbon-nitrogen double bond (C=N) and a substituted cyclohexane ring gives rise to two primary forms of isomerism: geometric (E/Z) isomerism at the oxime moiety and conformational isomerism of the cyclohexyl ring.
The C=N double bond restricts free rotation, leading to two distinct spatial arrangements of the hydroxyl group relative to the phenyl-substituted cyclohexyl group. These are designated as the E (entgegen, opposite) and Z (zusammen, together) isomers, based on the Cahn-Ingold-Prelog priority rules. Furthermore, the cyclohexane ring can adopt various conformations, with the chair form being the most stable. The bulky phenyl group preferentially occupies the equatorial position to minimize steric strain. This interplay between geometric and conformational isomerism dictates the overall three-dimensional structure of the molecule, which in turn influences its physical properties and interactions with other molecules. A thorough understanding and control of this stereochemistry are therefore crucial for its application in drug design and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-phenylcyclohexanone with hydroxylamine or one of its salts. This reaction generally yields a mixture of the E and Z stereoisomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, pH, and solvent.
Representative Experimental Protocol for Synthesis
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the oximation of ketones.
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Add the aqueous solution of the hydroxylamine salt and base to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of (E)- and (Z)-4-phenylcyclohexanone oxime.
Separation and Characterization of Stereoisomers
The separation and characterization of the E and Z isomers are critical steps for any application where stereochemical purity is required.
Separation Techniques
Fractional Crystallization: This technique exploits the potential differences in solubility between the E and Z isomers in a specific solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one isomer can be selectively precipitated.
Column Chromatography: A more versatile and commonly used method for separating the isomers is silica gel column chromatography. The mixture of isomers is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The isomer that is less polar will generally elute first.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are particularly sensitive to the orientation of the hydroxyl group. For instance, the protons on the carbon atom alpha to the oximino group that are syn-periplanar to the hydroxyl group are typically deshielded compared to those in the anti-periplanar position.
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of each isomer, confirming the E or Z configuration and revealing the preferred conformation of the cyclohexane ring.
Quantitative Data
Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in the public domain, the following tables present representative quantitative data based on analogous compounds. This data is intended to provide a realistic expectation for researchers working with this molecule.
| Parameter | Representative Value |
| Reaction Yield (Crude Mixture) | 85-95% |
| Typical E/Z Isomer Ratio | 3:1 to 5:1 |
Table 1: Representative Synthesis Data for this compound.
| Isomer | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) |
| (E) | α-H (axial): ~3.2-3.5α-H (equatorial): ~2.4-2.7OH: ~8.0-9.0 (broad s) | C=N: ~158-162C-α: ~28-32 |
| (Z) | α-H (axial): ~2.8-3.1α-H (equatorial): ~2.9-3.2OH: ~8.0-9.0 (broad s) | C=N: ~157-161C-α: ~23-27 |
Table 2: Representative NMR Spectroscopic Data for (E)- and (Z)-4-Phenylcyclohexanone Oxime. Note: Chemical shifts are highly dependent on the solvent and concentration.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental chemical processes involved in the study of this compound stereoisomerism.
Caption: Synthetic pathway to this compound.
Caption: E/Z isomerization of this compound.
Caption: Experimental workflow for isomer analysis.
Conclusion
The stereoisomerism of this compound is a critical aspect of its chemistry, giving rise to distinct E and Z isomers, each with a preferred ring conformation. The synthesis of this compound typically results in a mixture of these stereoisomers. Their separation and unambiguous characterization are paramount for any application where stereochemistry plays a definitive role, particularly in the fields of drug development and material science. While specific, detailed experimental data for this compound is not extensively documented in readily available literature, the principles and representative protocols outlined in this guide provide a solid foundation for researchers to approach the synthesis, separation, and characterization of these important stereoisomers.
An In-depth Technical Guide to the Solubility and Stability of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-Phenylcyclohexanone oxime. Due to the limited availability of direct experimental data for this specific molecule, this paper combines information from its precursor, 4-Phenylcyclohexanone, with established knowledge of closely related oxime compounds to offer a predictive assessment for researchers.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its parent ketone is presented below.
| Property | This compound | 4-Phenylcyclohexanone |
| CAS Number | 4500-20-3[1] | 4894-75-1[2][3] |
| Molecular Formula | C₁₂H₁₅NO[1] | C₁₂H₁₄O[2][3] |
| Molecular Weight | 189.25 g/mol [1] | 174.24 g/mol [2][3] |
| Appearance | Solid[4] | White to off-white crystalline powder[5][6] |
| Melting Point | Not available | 73-77 °C[6] |
| Boiling Point | Not available | 158-160 °C at 16 mmHg[6] |
| Storage | Sealed in dry, 2-8°C[1][4] | Room temperature[2] |
Solubility Profile
| Solvent | Predicted Solubility of this compound | Solubility of 4-Phenylcyclohexanone |
| Water | Slightly soluble to insoluble | Slightly soluble / Insoluble[3][6] |
| Methanol | Soluble | Soluble[6] |
| Chloroform | Soluble | Soluble[6] |
| Ethanol | Likely soluble | Not specified, but likely soluble |
| Acetone | Likely soluble | Not specified, but likely soluble |
| Hexane | Likely sparingly soluble | Not specified, but likely sparingly soluble |
The introduction of the polar oxime group (-NOH) may slightly increase the aqueous solubility compared to the parent ketone, but the molecule is still dominated by the hydrophobic phenyl and cyclohexyl rings, predicting overall low water solubility.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability studies are not published, general knowledge of oxime chemistry and data from analogous compounds, such as cyclohexanone oxime, allow for a predictive assessment of its stability under various conditions.
Key Factors Influencing Stability:
-
Temperature: Oximes can be thermally labile. Commercial suppliers recommend storing this compound at 2-8°C, suggesting that elevated temperatures may lead to degradation.[1][4] For instance, the thermal stability of cyclohexanone oxime is a known issue in industrial processes, where heating can lead to the formation of tarry by-products.[7]
-
Light: Photochemical decomposition is a potential degradation pathway for oximes.[8] It is therefore advisable to store this compound protected from light. Studies on cyclohexanone oxime have shown it to be stable for 5 days in aqueous solution when exposed to light, but longer-term storage is recommended in the dark.[9]
-
pH and Hydrolysis: Oximes are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=NOH bond to regenerate the corresponding ketone (4-Phenylcyclohexanone) and hydroxylamine.[10] The rate of hydrolysis is dependent on the pH of the medium.
-
Oxidizing Agents: 4-Phenylcyclohexanone is incompatible with strong oxidizing agents, and it is expected that the oxime derivative will exhibit similar incompatibility.[3][11]
Predicted Degradation Pathways:
The primary degradation pathways for this compound are anticipated to be hydrolysis and the Beckmann rearrangement.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to determine the solubility and stability of this compound, adapted from protocols for similar compounds.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the solution to separate the solid and aqueous phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability Study in Aqueous Solution
This protocol is designed to assess the hydrolytic stability of this compound at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Spike a small, known volume of the stock solution into each buffer solution to achieve a final concentration suitable for analytical detection.
-
Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C and 40°C).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each test solution.
-
Analysis: Analyze the concentration of the remaining this compound in each sample by a stability-indicating HPLC method. The formation of the primary degradant, 4-Phenylcyclohexanone, should also be monitored.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Photostability Study
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and also place the solid compound in transparent containers.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light of a specified intensity and duration.
-
Analysis: After the exposure period, analyze both the exposed and control samples for the content of this compound and the presence of any degradation products using HPLC.
-
Comparison: Compare the results from the exposed and control samples to determine the extent of photodegradation.
Analytical Methods for Characterization and Quantification
The analysis of this compound typically relies on chromatographic and spectroscopic techniques.
| Technique | Application |
| HPLC-UV | Quantification of purity, solubility, and stability studies. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point. |
| GC-MS | Identification and quantification of volatile impurities and degradation products, such as the parent ketone. Derivatization (e.g., silylation) may be necessary to improve the volatility of the oxime.[12] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |
| FTIR | Identification of the oxime functional group (C=N and N-O stretching vibrations). |
Conclusion
While direct experimental data on the solubility and stability of this compound is scarce, a reliable predictive understanding can be formulated based on the properties of its parent ketone and the well-documented behavior of other oximes. It is anticipated to be a sparingly water-soluble, crystalline solid that is sensitive to heat, light, and acidic conditions. The primary degradation pathways are likely hydrolysis to 4-Phenylcyclohexanone and Beckmann rearrangement. The experimental protocols provided in this guide offer a framework for researchers to generate specific data for this compound. As with any uncharacterized compound, appropriate handling and storage precautions, including refrigeration and protection from light, are strongly recommended.
References
- 1. 4500-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 4500-20-3 [sigmaaldrich.com]
- 5. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Oxime - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Reactions of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving 4-Phenylcyclohexanone oxime, a versatile intermediate with applications in organic synthesis and potential relevance to drug development. This document details the synthesis of the oxime and its principal transformations: the Beckmann rearrangement to form the corresponding lactam and its reduction to 4-phenylcyclohexylamine. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their laboratory work.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-Phenylcyclohexanone with hydroxylamine. This reaction is a standard method for the formation of oximes from ketones.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol (General Procedure):
A typical procedure involves dissolving 4-Phenylcyclohexanone in a suitable solvent, such as ethanol or a mixture of ethanol and water.[1][2] An aqueous solution of hydroxylamine hydrochloride is then added, followed by a base such as sodium acetate or sodium hydroxide to neutralize the hydrochloric acid and liberate the free hydroxylamine.[1][2] The reaction mixture is then heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. Upon cooling, the this compound product often crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or petroleum ether.
Data Presentation: Physicochemical Properties of Reactant
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24[3][4] | 73-78[5][6] | 294[6] | Off-white powder[6] |
Key Reactions of this compound
The Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone reaction of ketoximes, converting them into amides. In the case of the cyclic this compound, this rearrangement yields the corresponding lactam, 4-phenyl-ε-caprolactam. This reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride.[3]
Reaction Scheme:
Caption: Beckmann Rearrangement of this compound.
Experimental Protocol (General Procedure with Sulfuric Acid):
Concentrated sulfuric acid is a common catalyst for the Beckmann rearrangement.[3] The this compound is typically added portion-wise to cooled, concentrated sulfuric acid with stirring. The reaction mixture is then heated to a specific temperature for a set duration. The progress of the rearrangement can be monitored by TLC. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base, such as aqueous ammonia. The resulting lactam product can then be extracted with an organic solvent, dried, and purified by recrystallization or chromatography. The yield for the Beckmann rearrangement of cyclohexanone oxime can be as high as 98.68% under optimized conditions.[7]
Mechanism of the Beckmann Rearrangement:
Caption: Mechanism of the Acid-Catalyzed Beckmann Rearrangement.
Reduction to 4-Phenylcyclohexylamine
The oxime functionality can be readily reduced to the corresponding primary amine. The reduction of this compound yields 4-phenylcyclohexylamine, a compound of interest in medicinal chemistry and as a synthetic building block. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like platinum or palladium) or chemical reducing agents such as sodium in alcohol or lithium aluminum hydride (LiAlH₄).[8]
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol (General Procedure for Catalytic Hydrogenation):
This compound is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, for instance, palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature or with gentle heating. The reaction is monitored until the uptake of hydrogen ceases. Afterward, the catalyst is removed by filtration, and the solvent is evaporated. The resulting 4-phenylcyclohexylamine can be purified by distillation or by conversion to a salt, followed by recrystallization and regeneration of the free amine. The reduction of oximes to primary amines can often be achieved in high yields.[9]
Data Presentation: Physicochemical and Spectroscopic Data of Products
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (General) |
| 4-Phenyl-ε-caprolactam | C₁₂H₁₅NO | 189.26 | Solid | IR: Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹). ¹H NMR: Signals for aromatic, methylene, and methine protons. ¹³C NMR: Signals for aromatic carbons, methylene carbons, and an amide carbonyl carbon. |
| 4-Phenylcyclohexylamine | C₁₂H₁₇N | 175.27[10] | - | IR: N-H stretch (~3300-3400 cm⁻¹).[10] |
Conclusion
This compound is a valuable intermediate that undergoes several key transformations of significant interest to the scientific community. The synthesis from its corresponding ketone is straightforward. Its subsequent Beckmann rearrangement provides access to the substituted caprolactam ring system, a motif found in various biologically active molecules. Furthermore, the reduction of the oxime offers a direct route to 4-phenylcyclohexylamine, a versatile building block in drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate further research and application of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition [ccspublishing.org.cn]
- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. bibrepo.uca.es [bibrepo.uca.es]
- 9. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. arpgweb.com [arpgweb.com]
Potential Research Horizons for 4-Phenylcyclohexanone Oxime: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexanone oxime, a derivative of cyclohexanone, presents a versatile scaffold for chemical exploration with significant potential in medicinal chemistry and materials science. Its structural features, combining a phenyl ring, a cyclohexyl core, and a reactive oxime group, offer a rich landscape for synthetic modification and the development of novel molecular entities. This technical guide provides an in-depth analysis of potential research areas for this compound, focusing on its synthesis, key chemical transformations, and prospective applications in drug discovery. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key pathways to facilitate further research and development.
Synthesis of this compound
The synthesis of this compound is readily achieved through the condensation of 4-phenylcyclohexanone with hydroxylamine. This reaction is a standard method for the formation of oximes from ketones.[1][2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-phenylcyclohexanone in ethanol.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. The base is used to liberate free hydroxylamine from its salt.
-
Add the ethanolic solution of 4-phenylcyclohexanone to the aqueous hydroxylamine solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Spectroscopic Data for Parent Ketone (4-Phenylcyclohexanone): While specific spectroscopic data for this compound is not readily available in the cited literature, the data for the starting ketone, 4-phenylcyclohexanone, is well-documented and can be used for comparison of starting material purity.[4][5][6]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.18-7.39 (m, 5H, Ar-H), 2.95-3.10 (m, 1H, CH-Ph), 2.50-2.65 (m, 2H, CH₂C=O), 2.25-2.40 (m, 2H, CH₂C=O), 1.90-2.10 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 211.2 (C=O), 145.8 (Ar-C), 128.6 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 44.2 (CH-Ph), 41.5 (CH₂C=O), 34.2 (CH₂) |
| IR (KBr, cm⁻¹) | ~2920 (C-H), ~1710 (C=O), ~1600, 1495, 1450 (C=C, Ar) |
| Mass Spectrum (m/z) | 174 (M⁺) |
Note: The actual shifts may vary slightly depending on the solvent and instrument used.
Core Research Area 1: The Beckmann Rearrangement and Synthesis of 4-Phenyl-ε-caprolactam
The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides.[7][8] For a cyclic ketoxime like this compound, this rearrangement yields a lactam, specifically a substituted ε-caprolactam. This transformation is of significant industrial importance, as the parent ε-caprolactam is the monomer for Nylon-6.[9] The presence of the phenyl group on the caprolactam ring opens avenues for creating novel polymers and, more importantly, biologically active molecules.
Experimental Protocol: Beckmann Rearrangement of this compound
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid (PPA))
-
Neutralizing agent (e.g., ammonia, sodium bicarbonate)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
Procedure using Polyphosphoric Acid (PPA):
-
This compound is added portion-wise to preheated polyphosphoric acid under vigorous stirring.
-
The reaction temperature is maintained, typically in the range of 100-130°C, for a specified period.
-
The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude lactam.
-
The mixture is neutralized with a suitable base.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 4-phenyl-ε-caprolactam.
-
Purification can be achieved by recrystallization or column chromatography.
Potential Research Directions for 4-Phenyl-ε-caprolactam:
-
Anticonvulsant Activity: Lactams, including substituted piperidinones and pyrrolidinones, have shown potent anticonvulsant activity.[10][11] The mechanism is often linked to the modulation of GABA-A receptors.[10] The anticonvulsant properties of 4-phenyl-ε-caprolactam and its derivatives are a promising area of investigation. Research could involve synthesizing a library of N-substituted and ring-modified derivatives of 4-phenyl-ε-caprolactam and screening them in rodent models of seizures (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests).[2][12]
-
Antimicrobial and Antifungal Activity: While some caprolactam derivatives have been screened for antimicrobial activity, this remains a largely underexplored area.[13] The lipophilic phenyl group in 4-phenyl-ε-caprolactam could enhance membrane permeability, a desirable trait for antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi would be a valuable first step.[14][15][16]
-
Cytotoxic Activity against Cancer Cell Lines: The cytotoxicity of various lactam-containing compounds has been documented.[17][18] The 4-phenyl-ε-caprolactam scaffold can be a starting point for the synthesis of novel compounds to be evaluated for their antiproliferative effects against a range of human cancer cell lines.[1][19] Structure-activity relationship (SAR) studies could guide the design of more potent and selective anticancer agents.
Core Research Area 2: Synthesis of Nitrogen-Containing Heterocycles
The versatile reactivity of the oxime functional group allows for its use as a precursor in the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Synthesis of Substituted Pyridines and Quinolines
Oximes can serve as a nitrogen source in the formation of pyridine rings through various synthetic strategies, often involving condensation reactions with α,β-unsaturated carbonyl compounds or alkynes.[8][20][21] Furthermore, intramolecular cyclization reactions of appropriately substituted oximes can lead to the formation of fused heterocyclic systems like quinolines.[22]
Potential Research Directions:
-
Development of Novel Synthetic Methodologies: Investigating new catalytic systems (e.g., copper or rhodium-catalyzed) for the annulation of this compound with various coupling partners to synthesize novel, highly substituted pyridines and quinolines.[18][20][23][24]
-
Biological Evaluation of Novel Heterocycles: Screening the synthesized pyridine and quinoline derivatives for a wide range of biological activities, including but not limited to antiviral, anti-inflammatory, and kinase inhibitory activities, as these scaffolds are prevalent in many FDA-approved drugs.[25][26]
Synthesis of Tetrazoles via the Schmidt Reaction
The Schmidt reaction provides a route to tetrazoles from ketones using a source of azide.[10][17] While the Beckmann rearrangement is the more common transformation for oximes, the direct reaction of 4-phenylcyclohexanone with an azide source (like sodium azide in the presence of a strong acid, or trimethylsilyl azide) can lead to the formation of a tetrazole fused to the cyclohexane ring.[27][28] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[10][29]
Potential Research Directions:
-
Optimization of the Schmidt Reaction: Exploring different azide reagents and Lewis acid catalysts to optimize the yield and regioselectivity of the tetrazole formation from 4-phenylcyclohexanone.
-
Pharmacological Evaluation of Tetrazole Derivatives: Synthesizing a library of these novel fused tetrazoles and evaluating their potential as, for example, angiotensin II receptor blockers, a class of drugs where the tetrazole moiety is common.
Summary of Potential Research Areas and Quantitative Data from Related Compounds
The following table summarizes the potential therapeutic applications for derivatives of this compound, along with exemplary quantitative data from structurally related compounds found in the literature. This data serves to highlight the potential for discovering potent bioactive molecules based on this scaffold.
| Research Area | Target Compound Class | Exemplary Biological Activity of Related Compounds | Quantitative Data (Compound, IC₅₀/ED₅₀/MIC) | Citation |
| Anticonvulsant | 4-Phenyl-ε-caprolactam & Derivatives | Inhibition of seizures in rodent models. | 3,3-diethyl-2-pyrrolidinone: IC₅₀ = 1.1 mM (in vitro seizure model) | [10] |
| S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide: ED₅₀ = 42.56 mg/kg (MES test, mice) | ||||
| Antimicrobial | 4-Phenyl-ε-caprolactam & Derivatives | Inhibition of bacterial and fungal growth. | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime: MIC = 3.13-6.25 µg/mL (against various bacteria) | [29] |
| Thiazolopyridine derivative 3g: MIC = 0.21 µM (against P. aeruginosa and E. coli) | [30] | |||
| Anticancer | 4-Phenyl-ε-caprolactam & Derivatives | Cytotoxicity against human cancer cell lines. | N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c: IC₅₀ = 10.8 µM (SKNMC cell line) | [18][31] |
| Phenyl-substituted benzo[10][20]triazin-7-one: Submicromolar IC₅₀ values against DU-145 and MCF-7 cell lines | [1][32] | |||
| Phenazine: IC₅₀ = 7.8 µM (antiproliferative, HepG2 cells, 48h) | [19] | |||
| Antiviral | Substituted Quinolines | Inhibition of Influenza A virus replication. | Quinoline derivative 9b: IC₅₀ = 0.88-6.33 µM | [23] |
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. The exploration of its reactivity, particularly through the Beckmann rearrangement to form 4-phenyl-ε-caprolactam and its use as a precursor for various nitrogen-containing heterocycles, presents numerous opportunities for the discovery of novel therapeutic agents. The existing data on related structures strongly suggest that derivatives of this compound could possess significant anticonvulsant, antimicrobial, and anticancer properties. This guide provides a foundational framework, including key experimental considerations and visualizations of synthetic pathways, to inspire and direct future research in this promising area. The systematic synthesis and biological evaluation of compound libraries based on this scaffold are warranted to unlock its full therapeutic potential.
References
- 1. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-anticonvulsant activity studies in the group of (E)-N-cinnamoyl aminoalkanols derivatives monosubstituted in phenyl ring with 4-Cl, 4-CH3 or 2-CH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpgweb.com [arpgweb.com]
- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and antifungal screening of natural products sourced from Australian fungi and characterisation of pestalactams D-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 15. arcjournals.org [arcjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
- 18. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US7005547B2 - Process for the preparation of cyclohexanone oxime - Google Patents [patents.google.com]
- 25. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Introduction to the Beckmann rearrangement of cyclic oximes
An In-Depth Technical Guide to the Beckmann Rearrangement of Cyclic Oximes
Introduction
The Beckmann rearrangement, first discovered by German chemist Ernst Otto Beckmann in 1886, is a cornerstone reaction in organic synthesis that transforms an oxime into an N-substituted amide.[1][2] When applied to cyclic oximes, the reaction facilitates a ring-expansion, yielding a lactam (a cyclic amide).[3][4] This transformation is of immense industrial importance, most notably in the production of ε-caprolactam from cyclohexanone oxime.[5][6] ε-Caprolactam is the essential monomer for the synthesis of Nylon-6, a widely used polyamide, with global production in the millions of tons annually.[6][7]
This guide provides a detailed overview of the core principles of the Beckmann rearrangement as applied to cyclic oximes, covering its mechanism, the variety of catalytic systems employed, and specific experimental protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize or study lactam synthesis.
The Core Reaction Mechanism
The Beckmann rearrangement of a cyclic oxime to a lactam is typically initiated by an acid catalyst.[3] The reaction proceeds through a series of well-defined steps involving the migration of an alkyl group. A critical feature of the rearrangement is its stereospecificity: the alkyl group positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[3][7][8]
The key mechanistic steps are as follows:
-
Activation of the Hydroxyl Group: The process begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[9][10] Alternatively, reagents like tosyl chloride or phosphorus pentachloride can be used to form a sulfonate or phosphate ester, which also serve as excellent leaving groups.[7]
-
Concerted Rearrangement: A simultaneous[1][11]-shift occurs where the anti-alkyl group migrates from the carbon to the electron-deficient nitrogen atom, displacing the leaving group (water).[3][7] This concerted step results in the formation of a highly reactive nitrilium ion intermediate and avoids the formation of an unstable free nitrene.[8]
-
Nucleophilic Attack: The nitrilium ion is then attacked by a water molecule present in the reaction medium.[9]
-
Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, more stable lactam product.[9][10]
The logical flow of this mechanism is visualized in the diagram below.
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement of a cyclic oxime.
Catalysts and Reagents
A diverse array of reagents can catalyze the Beckmann rearrangement, ranging from classical strong acids to modern solid-acid and organocatalytic systems. The choice of catalyst can significantly impact reaction conditions, yields, and environmental footprint.
-
Brønsted Acids: Strong protic acids are the traditional choice. Concentrated sulfuric acid is the most common catalyst for the industrial production of caprolactam.[1] Other options include polyphosphoric acid (PPA), hydrochloric acid (HCl), and hydrogen fluoride (HF).[1][3]
-
Lewis Acids and Halogenating Agents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and tosyl chloride are frequently used.[1] They function by converting the hydroxyl group into a better leaving group.[7]
-
Solid-Acid Catalysts: To overcome the corrosive nature and waste generation associated with strong liquid acids, significant research has focused on heterogeneous solid-acid catalysts, particularly for vapor-phase rearrangements.[11] Zeolites such as MFI (ZSM-5) and MCM-22, as well as other mesoporous molecular sieves, have shown high efficacy.[6][11] These catalysts are advantageous for their recyclability and reduced environmental impact.[11]
-
Organocatalysts: Milder conditions can be achieved using organocatalysts. Cyanuric chloride, often in combination with a Lewis acid like zinc chloride, has proven to be a highly effective system for promoting the rearrangement under non-acidic conditions.[4][11][12]
-
Ionic Liquids: Brønsted acidic ionic liquids have been developed as both the catalyst and the reaction medium, allowing for high conversion and selectivity under moderate temperatures (e.g., 100 °C) and offering potential for catalyst recycling.[13][14]
Quantitative Data Summary
The efficiency of the Beckmann rearrangement of cyclic oximes is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes quantitative data from various published methodologies.
| Cyclic Oxime Substrate | Catalyst System | Solvent | Temperature (°C) | Time | Conversion/Yield/Selectivity | Reference(s) |
| Cyclohexanone Oxime | Tantalum pillared-ilerite | (Vapor Phase) | 350 | - | 97.1% Conversion, 89.1% Selectivity | [11] |
| Cyclohexanone Oxime | H-Ferrierite Zeolite | Acetonitrile | 400 | - | >95% Conversion, >90% Selectivity | [15] |
| Cyclohexanone Oxime | Caprolactam-based Ionic Liquid | (Neat) | 100 | 2 h | 99.8% Conversion, 99.1% Selectivity | [13][14] |
| Cyclohexanone Oxime | Co(ClO₄)₂·6H₂O (10 mol%) + Sc(OTf)₃ (10 mol%) | Acetonitrile | 80 | 2 h | 96.6% Isolated Yield | [16] |
| Cyclohexanone Oxime | 2,4,6-Trichloro[1][5][17]triazine (TCT) | DMF | Room Temp. | < 4 h | High Yield | [18] |
| 2-Ethylcyclohexanone Oxime | 2,4,6-Trichloro[1][5][17]triazine (TCT) | DMF | Room Temp. | 8 h | High Yield | [18] |
| Various Ketoximes | TsCl / NaOH | Dioxane/Water | Room Temp. | 15 h | Moderate Yield (e.g., 34%) | [2] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting the Beckmann rearrangement of cyclic oximes using modern, milder catalytic systems.
Protocol A: Rearrangement Using Cyanuric Chloride (TCT)
This procedure is adapted from a method utilizing the inexpensive and readily available reagent 2,4,6-trichloro[1][5][17]triazine (cyanuric chloride, TCT).[18]
Workflow Diagram:
Caption: Experimental workflow for the TCT-mediated Beckmann rearrangement.
Procedure:
-
To a flask containing N,N-dimethylformamide (DMF, 2 mL), add 2,4,6-trichloro[1][5][17]triazine (1.83 g, 10.0 mmol) at 25 °C. Stir until a white solid complex forms and the free TCT is consumed (monitor by TLC).[18]
-
In a separate flask, dissolve the cyclic oxime (e.g., 2-ethylcyclohexanone oxime, 1.41 g, 10.0 mmol) in DMF (15 mL).[18]
-
Add the oxime solution to the TCT-DMF complex suspension.[18]
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is completely consumed (typical reaction time is 8 hours for this substrate).[18]
-
Upon completion, quench the reaction by adding water (20 mL).[18]
-
Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of Na₂CO₃ (15 mL), 1 N HCl (15 mL), and finally brine.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chemically pure lactam product.[18]
Protocol B: Rearrangement Using a Cobalt/Lewis Acid System
This protocol, adapted from Komeda et al., describes a mild catalytic system for the rearrangement.[16]
Procedure:
-
To a reaction vial, add the cycloalkanone oxime (e.g., cyclohexanone oxime, 56.6 mg, 0.5 mmol), a cobalt salt catalyst (e.g., Co(ClO₄)₂·6H₂O, 18.3 mg, 0.05 mmol, 10 mol%), and a Lewis acid co-catalyst (e.g., Sc(OTf)₃, 24.6 mg, 0.05 mmol, 10 mol%).[16]
-
Add acetonitrile (1 mL) to the vial and seal it under a nitrogen atmosphere.[16]
-
Stir the reaction mixture at 80 °C for 2 hours.[16]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).[16]
-
Add a saturated NaCl solution containing 0.4 M NaOH (2 mL) to the mixture.[16]
-
Evaporate the solvents under reduced pressure to dryness. The product lactam can then be isolated and purified from the residue using standard techniques like column chromatography.[16]
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scribd.com [scribd.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. academic.oup.com [academic.oup.com]
- 18. audreyli.com [audreyli.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Phenylcyclohexanone oxime. The synthesis is achieved through a classical condensation reaction between 4-Phenylcyclohexanone and hydroxylamine.[1] This method is a standard procedure for the preparation of ketoximes.[2] The protocol details the necessary reagents, equipment, reaction conditions, purification steps, and characterization data. All quantitative information is summarized in tables for clarity and ease of use. Additionally, a graphical representation of the experimental workflow is provided to guide researchers through the process.
Reaction Principle and Scheme
The synthesis of this compound is based on the nucleophilic addition of hydroxylamine to the carbonyl group of 4-Phenylcyclohexanone, followed by dehydration to form the oxime. Hydroxylamine is typically generated in situ from its stable salt, hydroxylamine hydrochloride, by a weak base such as sodium acetate.[2] The reaction is generally carried out in a polar solvent system, like an ethanol/water mixture, to ensure the solubility of both the organic ketone and the inorganic salts.
Reaction: 4-Phenylcyclohexanone + Hydroxylamine → this compound + Water
Chemical Equation: C₁₂H₁₄O + NH₂OH → C₁₂H₁₅NO + H₂O
Reagents and Materials Data
Proper characterization of starting materials and products is critical for reproducible results. The following tables summarize the key physical and chemical properties of the compounds involved in this synthesis.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Phenylcyclohexanone | 4-phenylcyclohexan-1-one | 4894-75-1 | C₁₂H₁₄O | 174.24 | 73-77[3] |
| Hydroxylamine HCl | Hydroxylammonium chloride | 5470-11-1 | H₄ClNO | 69.49 | 155-157 |
| Sodium Acetate | Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | >300 |
| Product | This compound | 4500-20-3 | C₁₂H₁₅NO | 189.26 | 148-154 |
Table 2: Reagent Quantities for Synthesis (Sample Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass / Volume |
| 4-Phenylcyclohexanone | 174.24 | 10.0 | 1.0 | 1.74 g |
| Hydroxylamine HCl | 69.49 | 14.4 | ~1.4 | 1.00 g |
| Sodium Acetate | 82.03 | 18.3 | ~1.8 | 1.50 g |
| Ethanol (95%) | - | - | - | 10 mL |
| Water (Distilled) | - | - | - | 8 mL |
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of cyclohexanone oximes.[2]
3.1 Materials and Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatulas and weighing paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel)
3.2 Step-by-Step Synthesis Procedure
-
Preparation of Hydroxylamine Solution: In a 50 mL round-bottom flask, combine hydroxylamine hydrochloride (1.00 g, 14.4 mmol) and sodium acetate (1.50 g, 18.3 mmol). Add 8 mL of distilled water and stir until the solids are fully dissolved.
-
Preparation of Ketone Solution: In a separate small beaker, dissolve 4-Phenylcyclohexanone (1.74 g, 10.0 mmol) in 10 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
Reaction Initiation: Add the ethanolic solution of 4-Phenylcyclohexanone to the aqueous hydroxylamine solution in the round-bottom flask.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain the reflux with continuous stirring for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a developing chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 4-Phenylcyclohexanone has disappeared.
-
Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the solid product. The oxime is less soluble in the cold aqueous mixture than the starting ketone.[4]
-
Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water to remove any remaining inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Determine the mass of the crude product and calculate the crude yield.
3.3 Purification by Recrystallization
-
Transfer the crude this compound to a clean beaker or Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals thoroughly and record the final mass and melting point.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol, from reagent preparation to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The synthesis of oximes from ketones generally proceeds in high yield. The final product, this compound, should be a white crystalline solid.
-
Yield: While a specific yield for this reaction is not cited in the searched literature, similar oximation reactions often report yields in the range of 80-95%. The actual yield should be calculated based on the starting amount of 4-Phenylcyclohexanone as the limiting reagent.
-
Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 148-154 °C. A broad or depressed melting point may indicate the presence of impurities.
-
Spectroscopic Analysis: For unambiguous structure confirmation, further analysis using techniques such as Infrared (IR) spectroscopy (to confirm the disappearance of the C=O stretch and appearance of C=N and O-H stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
References
Laboratory preparation of 4-Phenylcyclohexanone oxime from 4-phenylcyclohexanone
Application Note: Laboratory Preparation of 4-Phenylcyclohexanone Oxime
Abstract
This document provides a detailed protocol for the synthesis of this compound from 4-phenylcyclohexanone. The method described is a robust and straightforward condensation reaction suitable for typical laboratory settings. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the preparation, purification, and characterization of this valuable chemical intermediate.
Introduction
Oximes are a class of organic compounds with the general formula R₁R₂C=NOH, where R₁ and R₂ are organic side-chains. They are critical intermediates in organic synthesis, notably as precursors for the Beckmann rearrangement to produce amides and lactams, which are foundational structures in many pharmaceuticals and polymers like Nylon 6.[1] this compound, specifically, serves as a versatile building block in the synthesis of various biologically active molecules. The preparation involves a condensation reaction between 4-phenylcyclohexanone and a hydroxylamine source, typically hydroxylamine hydrochloride, in the presence of a base.[2] This protocol details a standard laboratory procedure for this conversion.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic addition of hydroxylamine to the carbonyl group of 4-phenylcyclohexanone, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically performed in a protic solvent, such as ethanol, and facilitated by a base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.
Reaction Scheme:
C₁₂H₁₄O (4-Phenylcyclohexanone) + NH₂OH·HCl (Hydroxylamine Hydrochloride) → C₁₂H₁₅NO (this compound) + H₂O + HCl
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1 Materials and Reagents
-
4-Phenylcyclohexanone (C₁₂H₁₄O)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Dichloromethane (for extraction, optional)
-
Anhydrous Sodium Sulfate (for drying, optional)
-
Silica Gel (for TLC)
-
Ethyl Acetate/Hexane mixture (for TLC)
3.2 Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
-
TLC plates and developing chamber
-
Melting point apparatus
3.3 Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-phenylcyclohexanone in 100 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add 6.0 g of hydroxylamine hydrochloride and 12.0 g of sodium acetate trihydrate.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the 4-phenylcyclohexanone spot indicates the completion of the reaction.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of cold deionized water with gentle stirring.
-
A white precipitate of this compound will form. .
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the crude product thoroughly with several portions of cold deionized water to remove inorganic salts and other water-soluble impurities.[3]
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.
-
Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | 4-Phenylcyclohexanone | Hydroxylamine HCl | Sodium Acetate·3H₂O | This compound |
| Molecular Formula | C₁₂H₁₄O | NH₂OH·HCl | C₂H₃NaO₂·3H₂O | C₁₂H₁₅NO |
| Molar Mass ( g/mol ) | 174.24[4] | 69.49 | 136.08 | 189.26 |
| Mass (g) | 10.0 | 6.0 | 12.0 | (Theoretical Yield) |
| Moles (mol) | 0.0574 | 0.0863 | 0.0882 | 0.0574 |
| Molar Equivalents | 1.0 | 1.5 | 1.54 | 1.0 |
| Theoretical Yield (g) | - | - | - | 10.86 |
| Typical Yield (%) | - | - | - | 85-95% |
| Physical Appearance | White to off-white solid | White crystalline solid | White crystalline solid | White solid |
| Melting Point (°C) | 77-81 | 155-157 (dec.) | 58 | 159-162 |
Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
4-Phenylcyclohexanone: May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Toxic if swallowed and may cause skin irritation or allergic skin reactions. It is suspected of causing genetic defects and cancer. Handle with extreme care in a well-ventilated fume hood.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
All procedures should be carried out in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.
References
The Strategic Role of 4-Phenylcyclohexanone Oxime in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Phenylcyclohexanone oxime serves as a important intermediate in organic synthesis, primarily recognized for its role as a precursor in the renowned Beckmann rearrangement. This reaction facilitates the transformation of the cyclic oxime into a seven-membered lactam, 4-phenyl-azepan-2-one (a substituted caprolactam). This lactam is a valuable building block for the synthesis of functionalized polyamides and various nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to 4-phenyl-azepan-2-one.
Application Notes
The core utility of this compound lies in its ability to undergo a regioselective Beckmann rearrangement. The presence of the phenyl group at the 4-position of the cyclohexanone ring introduces functionality that can be further manipulated, offering a strategic advantage in the design of complex molecules. The resulting lactam, 4-phenyl-azepan-2-one, can be envisioned as a monomer for specialty polyamides with modified thermal and mechanical properties. Furthermore, the lactam ring can be opened to yield a linear amino acid derivative, providing access to a variety of pharmaceutical scaffolds.
The synthesis of this compound is a straightforward condensation reaction between 4-phenylcyclohexanone and a hydroxylamine salt in the presence of a base. The subsequent Beckmann rearrangement is typically catalyzed by a strong protic acid, such as sulfuric acid, which promotes the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group.
Key Reactions and Signaling Pathways
The central transformation discussed herein is the two-step synthesis of 4-phenyl-azepan-2-one from 4-phenylcyclohexanone, proceeding through the intermediacy of this compound.
Caption: Synthetic pathway from 4-phenylcyclohexanone to 4-phenyl-azepan-2-one.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from 4-phenylcyclohexanone and hydroxylamine hydrochloride.
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-phenylcyclohexanone in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 7.9 g of hydroxylamine hydrochloride and 15.7 g of sodium acetate in 50 mL of warm water. Stir until all solids have dissolved.
-
Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of 4-phenylcyclohexanone in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. Maintain a gentle reflux for 2 hours.
-
After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 400 mL of cold water with stirring. A white precipitate of this compound will form.
-
Allow the precipitate to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold water.
-
Dry the product in a desiccator over anhydrous calcium chloride to a constant weight.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 4-Phenylcyclohexanone | N/A |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate | N/A |
| Solvent | Ethanol/Water | N/A |
| Reaction Time | 2 hours | [General procedure] |
| Reaction Temperature | Reflux | [General procedure] |
| Typical Yield | 85-95% | [Estimated based on similar reactions] |
| Appearance | White crystalline solid | N/A |
| Melting Point | Not reported | N/A |
Protocol 2: Beckmann Rearrangement of this compound to 4-Phenyl-azepan-2-one
This protocol describes the acid-catalyzed Beckmann rearrangement of this compound to yield 4-phenyl-azepan-2-one.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
Procedure:
-
Carefully add 20 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stir bar, and cool the flask in an ice bath to 0-5 °C.
-
Slowly and in small portions, add 5.0 g of this compound to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The solution will become viscous.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution. The process is exothermic, so maintain cooling with an ice bath. Add the ammonium hydroxide until the pH of the solution is approximately 8-9. A precipitate of the crude lactam will form.
-
Extract the aqueous mixture with three 50 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude 4-phenyl-azepan-2-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Catalyst | Concentrated Sulfuric Acid | [1][2][3] |
| Reaction Time | 1 hour | [General procedure] |
| Reaction Temperature | 0 °C to Room Temperature | [General procedure] |
| Typical Yield | 70-85% | [Estimated based on similar reactions] |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | Not reported | N/A |
Experimental Workflow
The overall experimental workflow for the synthesis of 4-phenyl-azepan-2-one is depicted below.
Caption: Workflow for the synthesis of 4-phenyl-azepan-2-one.
References
The Emerging Role of 4-Phenylcyclohexanone Oxime in Medicinal Chemistry: A Compound with Therapeutic Promise
Introduction: 4-Phenylcyclohexanone oxime, a derivative of the versatile 4-phenylcyclohexanone scaffold, is gaining attention within the medicinal chemistry landscape. The incorporation of an oxime functional group onto the cyclohexanone ring introduces unique physicochemical properties that can significantly influence biological activity. Oximes are known to act as bioisosteres of carbonyl groups, offering altered hydrogen bonding capabilities and steric profiles, which can lead to enhanced potency and selectivity for various biological targets. This document provides a detailed overview of the potential applications of this compound and its derivatives in medicinal chemistry, supported by experimental protocols and quantitative data from related studies.
Potential Therapeutic Applications
The 4-arylcyclohexanone core is a privileged structure in drug discovery, and its conversion to an oxime opens up new avenues for therapeutic intervention. The primary areas of interest for this compound and its analogs include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The structural motif of 4-phenylcyclohexanone is present in compounds investigated for their cytotoxic effects against various cancer cell lines. The introduction of the oxime functionality can enhance this activity through several mechanisms, including the induction of apoptosis and cell cycle arrest. While specific data for this compound is not extensively reported, studies on analogous oxime-containing compounds demonstrate significant antiproliferative effects.
Table 1: Anticancer Activity of Representative Oxime Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-6-(2-methoxyiminopropoxy)-2-phenyl-4H-1-benzopyran-4-one | SKHep1 (Hepatocellular carcinoma) | 0.8 | [1] |
| (Z)-6-(2-hydroxyimino-2-phenylethoxy)-2-phenyl-4H-1-benzopyran-4-one | HeLa (Cervical cancer) | 0.8 | [1] |
| Anthracenone-based oxime ether | K562 (Leukemia) | < 1 | [2] |
| 1,4-Naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast cancer) | 0.66 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Derivatives of 4-arylcyclohexanones have shown promise as anti-inflammatory agents. The oxime moiety can contribute to this activity by modulating the expression of pro-inflammatory cytokines and enzymes. For instance, certain oxime derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Inhibition | Reference |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5% | [4] |
| Thiourea derivative of naproxen (Compound 4) | Carrageenan-induced paw edema | 54.01% | [5] |
| 1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide 11i | Formalin test | More potent than mefenamic acid | [6] |
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The 4-phenylcyclohexanone scaffold has been explored for the synthesis of compounds with antibacterial and antifungal properties. The lipophilicity of the phenyl and cyclohexyl groups, combined with the hydrogen-bonding capacity of the oxime, can facilitate interaction with microbial cell membranes and intracellular targets.
Table 3: Antimicrobial Activity of Related Cyclohexanone and Oxime Derivatives
| Compound | Microorganism | Activity | Reference |
| 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Moderate to significant zone of inhibition | [7] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis | MIC: 3.13-6.25 µg/mL | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of a cyclohexanone oxime, which can be adapted for 4-phenylcyclohexanone.[9][10]
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 4-phenylcyclohexanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4-phenylcyclohexanone.
-
The reaction mixture is stirred and heated under reflux for a specified period (typically 1-3 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: General workflow for the synthesis of this compound.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways
The potential anticancer and anti-inflammatory effects of this compound derivatives may be mediated through various signaling pathways. Based on the activities of related compounds, key pathways to investigate would include those involved in apoptosis, cell cycle regulation, and inflammation.
Caption: Potential signaling pathways modulated by this compound derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for significant anticancer, anti-inflammatory, and antimicrobial activities. Further research, including the synthesis and comprehensive biological evaluation of a library of this compound derivatives, is warranted to fully elucidate its therapeutic potential and establish clear structure-activity relationships. The provided protocols offer a foundational framework for researchers to undertake such investigations.
References
- 1. Synthesis, antiproliferative, and antiplatelet activities of oxime- and methyloxime-containing flavone and isoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity and inhibition of tubulin polymerization by anthracenone-based oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpgweb.com [arpgweb.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Novel Polymers Using 4-Phenylcyclohexanone Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a class of polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The introduction of functional groups, such as a phenyl substituent, into the polymer backbone can significantly alter these properties, leading to novel materials with tailored characteristics for advanced applications, including drug delivery systems, medical devices, and tissue engineering scaffolds.[1][2] This document provides detailed application notes and protocols for the synthesis and polymerization of 4-phenylcyclohexanone oxime, a precursor to a novel phenyl-substituted polyamide. The synthetic route involves three key stages: oximation of 4-phenylcyclohexanone, Beckmann rearrangement of the resulting oxime to 5-phenyl-ε-caprolactam, and subsequent ring-opening polymerization to yield the final polyamide.
Synthetic Pathway Overview
The overall synthetic pathway for the development of the novel polyamide from 4-phenylcyclohexanone is depicted below. The process begins with the conversion of the ketone to an oxime, followed by an acid-catalyzed rearrangement to the corresponding lactam monomer, which is then polymerized.
References
Application Notes and Protocols for the Quantitative Analysis of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexanone oxime is an organic compound with potential applications as an intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies during drug development. This document provides detailed application notes and model protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While HPLC-UV offers a robust and straightforward approach for routine analysis of bulk materials and formulated products, GC-MS is suitable for volatile and thermally stable analytes. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.
Note: The following protocols are model methods based on established principles for the analysis of similar oxime-containing compounds. Specific parameters may require optimization for your specific sample matrix and instrumentation.
Analytical Methodologies
Principle: This method separates this compound from other components in a sample mixture using a reverse-phase C18 column. The compound is then detected and quantified based on its ultraviolet (UV) absorbance, which is expected to be significant due to the presence of the phenyl group.
Experimental Protocol: HPLC-UV
-
Instrumentation, Reagents, and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
This compound reference standard.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm).
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute it with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1][2][3]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). The ratio may be adjusted to achieve optimal retention and peak shape. Adding 0.1% formic acid can improve peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maximum absorbance (e.g., 220 nm or 254 nm) using a DAD or set a fixed wavelength based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
-
Principle: This method is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column. The mass spectrometer detects and identifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, providing high selectivity. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol: GC-MS
-
Instrumentation, Reagents, and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
(Optional) Silylation reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section, using dichloromethane or ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the chosen solvent.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to a final concentration within the calibration range.
-
(Optional) Derivatization: To improve volatility and peak shape, derivatization may be performed.[4][5] Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA and 50 µL of pyridine, cap the vial, and heat at 60°C for 30 minutes. Cool to room temperature before injection.
-
-
Instrumental Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification. Propose using the molecular ion and 2-3 characteristic fragment ions.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Select a characteristic and abundant ion for quantification.
-
Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration curve.
-
Principle: This is the most sensitive and selective method, ideal for quantifying trace amounts of this compound in complex matrices (e.g., biological fluids, environmental samples). After chromatographic separation, the compound is ionized (typically by electrospray ionization, ESI) and quantified using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion, fragmenting it, and monitoring a specific product ion, which significantly reduces background noise.[6][7][8]
Experimental Protocol: LC-MS/MS
-
Instrumentation, Reagents, and Materials:
-
LC-MS/MS system (triple quadrupole).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm for UPLC).
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
(Optional) Stable isotope-labeled internal standard (SIL-IS).
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Working Standard Solutions: Prepare a series of calibration standards over the desired concentration range (e.g., 0.1 to 1000 ng/mL) by serial dilution in the mobile phase.
-
Sample Preparation: The preparation will be matrix-dependent.
-
Simple Matrices: Dilute the sample in the mobile phase and filter.
-
Complex Matrices (e.g., plasma, urine): Use protein precipitation (e.g., add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and analyze the supernatant), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[1][9]
-
-
-
Instrumental Conditions:
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: These must be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]⁺ as the precursor ion and a stable fragment ion as the product ion. Two transitions (one for quantification, one for qualification) are recommended.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (and internal standard, if used).
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.
-
Use a weighted (e.g., 1/x²) linear regression for wide calibration ranges.
-
Calculate the concentration of the analyte in the samples from the regression equation.
-
Quantitative Data Summary
The following table outlines the key validation parameters that should be assessed for each analytical method. The values provided are typical targets; actual results must be determined experimentally during method validation.
| Parameter | Description | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | ng range | pg-ng range | fg-pg range |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | ng range | pg-ng range | fg-pg range |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% | 85-115% | 80-120% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 5% | < 10% | < 15% |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Assessed by peak purity and resolution. | Assessed by retention time and mass spectrum. | Assessed by retention time and specific MRM transitions. |
| Recovery (%) | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | N/A for simple dilution | > 70% | > 70% |
Visualizations
Caption: General workflow for sample preparation prior to chromatographic analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Caption: Step-by-step workflow for quantification by LC-MS/MS using MRM.
References
- 1. organomation.com [organomation.com]
- 2. torontech.com [torontech.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. LC-MS Method Development [intertek.com]
- 8. nebiolab.com [nebiolab.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: Purity Analysis of 4-Phenylcyclohexanone Oxime by HPLC and GC-MS
Introduction
4-Phenylcyclohexanone oxime is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final product. This application note provides detailed protocols for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control in research, development, and manufacturing environments. Potential impurities that can be monitored using these methods include the unreacted starting material, 4-phenylcyclohexanone, as well as potential isomers and degradation products.
Analytical Workflow
The overall analytical workflow for the purity assessment of this compound is depicted below. This process includes sample preparation, analysis by two orthogonal chromatographic techniques (HPLC and GC-MS), and subsequent data analysis to determine the purity and identify any impurities.
Caption: Overall workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound purity.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Record the chromatogram for 15 minutes.
-
Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.
-
Calculate the purity of the sample based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the identification and quantification of this compound and potential volatile impurities.
Instrumentation and Conditions
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Reagents and Materials
-
Dichloromethane (GC grade)
-
This compound reference standard
-
0.45 µm syringe filters
Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Procedure
-
Set up the GC-MS system with the specified conditions.
-
Inject the prepared sample solution into the GC.
-
Acquire the data in full scan mode.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for any impurity peaks and identify them by their mass spectra using a library search (e.g., NIST).
-
Calculate the purity based on the peak area percentage.
Data Presentation
The quantitative data obtained from both HPLC and GC-MS analyses should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Purity Analysis of this compound
| Analytical Method | Retention Time (min) | Peak Area (%) | Identity |
| HPLC-UV | e.g., 5.8 | e.g., 99.5 | This compound |
| e.g., 3.2 | e.g., 0.3 | 4-Phenylcyclohexanone | |
| e.g., 7.1 | e.g., 0.2 | Unknown Impurity 1 | |
| GC-MS | e.g., 12.5 | e.g., 99.6 | This compound |
| e.g., 9.8 | e.g., 0.4 | 4-Phenylcyclohexanone |
Conclusion
The described HPLC and GC-MS methods provide reliable and robust approaches for determining the purity of this compound. The use of these two orthogonal techniques provides a comprehensive purity profile of the compound. These protocols are suitable for implementation in quality control laboratories within the pharmaceutical and chemical industries to ensure the quality and consistency of this compound.
Application Notes and Protocols for the Acid-Catalyzed Rearrangement of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed rearrangement of 4-phenylcyclohexanone oxime, a classic example of the Beckmann rearrangement. This reaction transforms a cyclic oxime into a lactam, a valuable structural motif in medicinal chemistry and materials science. The protocol herein describes a robust and accessible method using common laboratory reagents. Additionally, this guide outlines the expected product, its characterization data, and a visualization of the experimental workflow.
Introduction
The Beckmann rearrangement is a fundamental transformation in organic synthesis, facilitating the conversion of an oxime to an amide or a lactam in the case of a cyclic oxime.[1] The reaction is typically catalyzed by a Brønsted or Lewis acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group.[1] In the case of this compound, this rearrangement can theoretically lead to two possible lactam products: 5-phenylazepan-2-one or 4-phenylazepan-2-one, depending on the stereochemistry of the oxime starting material. The migratory aptitude of the groups attached to the oxime carbon also plays a role, with aryl groups generally exhibiting a high tendency to migrate.
This application note provides a representative experimental procedure for this rearrangement, focusing on a sulfuric acid-catalyzed method, which is a common and effective approach for this transformation.[1]
Reaction Scheme
Data Presentation
Due to the stereospecific nature of the Beckmann rearrangement, the product distribution between 5-phenylazepan-2-one and 4-phenylazepan-2-one is dependent on the (E/Z) isomeric ratio of the starting this compound. Without experimental determination of this ratio, predicting the exact product outcome is challenging. However, based on the migratory aptitude, the migration of the more substituted carbon (bearing the phenyl group) is often favored. The following table summarizes the expected characterization data for the potential products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Chemical Shifts (ppm, CDCl3) | Expected 13C NMR Chemical Shifts (ppm, CDCl3) |
| 5-Phenylazepan-2-one | C12H15NO | 189.25 | Phenyl protons (7.2-7.4), NH proton (broad), CH-Ph (benzylic), CH2 groups of the lactam ring. | Carbonyl carbon (~175), Phenyl carbons (125-145), CH-Ph (benzylic), CH2 carbons of the lactam ring. |
| 4-Phenylazepan-2-one | C12H15NO | 189.25 | Phenyl protons (7.2-7.4), NH proton (broad), CH-Ph, CH2 groups of the lactam ring. | Carbonyl carbon (~175), Phenyl carbons (125-145), CH-Ph, CH2 carbons of the lactam ring. |
Experimental Protocols
This section details the synthesis of this compound and its subsequent acid-catalyzed rearrangement.
Protocol 1: Synthesis of this compound
Materials:
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4-Phenylcyclohexanone
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Hydroxylamine hydrochloride (NH2OH·HCl)
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Sodium acetate trihydrate (NaOAc·3H2O)
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Ethanol (95%)
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Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beaker
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Buchner funnel and filter paper
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Crystallization dish
Procedure:
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In a 250 mL round-bottom flask, dissolve 10.0 g of 4-phenylcyclohexanone and 6.0 g of hydroxylamine hydrochloride in 100 mL of 95% ethanol.
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Add a solution of 12.0 g of sodium acetate trihydrate in 30 mL of water to the flask.
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Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
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After the reflux period, cool the reaction mixture to room temperature.
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Pour the cooled mixture into a 600 mL beaker containing 300 mL of cold water. The oxime will precipitate as a white solid.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the solid with cold water.
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Recrystallize the crude oxime from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
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Dry the purified crystals in a desiccator.
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Determine the melting point and characterize by IR and NMR spectroscopy to confirm the structure.
Protocol 2: Acid-Catalyzed Rearrangement of this compound
Materials:
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This compound
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Concentrated sulfuric acid (H2SO4)
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Ice bath
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Beaker
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Stirring rod
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Ammonium hydroxide solution (concentrated)
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Dichloromethane (CH2Cl2) or other suitable organic solvent
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Separatory funnel
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Anhydrous sodium sulfate (Na2SO4)
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Rotary evaporator
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Chromatography column (if necessary for purification)
Procedure:
-
Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
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In a 100 mL beaker, carefully place 5.0 g of this compound.
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Cool the beaker in an ice bath.
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Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the oxime. The addition should be dropwise to control the temperature.
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After the addition is complete, allow the mixture to stand at room temperature for 24 hours.
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Caution: Neutralization is highly exothermic. Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the solution is basic to litmus paper. This should be done in an ice bath to manage the heat generated.
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The lactam product will precipitate as a solid or an oil.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic extracts and wash with water (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent using a rotary evaporator to obtain the crude lactam.
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Purify the crude product by recrystallization or column chromatography.
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Characterize the purified product by melting point, IR, 1H NMR, and 13C NMR to determine its structure and purity.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of the lactam from 4-phenylcyclohexanone.
Signaling Pathways and Logical Relationships
The core of this experimental procedure is the Beckmann rearrangement. The logical relationship of the key steps in this rearrangement is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylcyclohexanone Oxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Phenylcyclohexanone oxime synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is primarily achieved through a condensation reaction between 4-Phenylcyclohexanone and hydroxylamine. The most common laboratory method involves the use of hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to liberate the free hydroxylamine, which then reacts with the ketone.
Q2: What is the role of the base in the oximation reaction?
Hydroxylamine is typically supplied as its hydrochloride salt for stability. The base, such as sodium acetate or pyridine, is crucial for neutralizing the hydrochloric acid, thereby generating free hydroxylamine, which is a potent nucleophile that attacks the carbonyl carbon of the ketone.[1]
Q3: What are the typical reaction conditions for this synthesis?
Classically, the synthesis involves refluxing an alcoholic solution (e.g., ethanol) of 4-phenylcyclohexanone and hydroxylamine hydrochloride with a base.[2] Reaction temperatures generally range from 60 to 120°C.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Q4: What are the common side reactions, and how can they be minimized?
The most significant side reaction is the Beckmann rearrangement of the oxime to the corresponding lactam, which is often catalyzed by acidic conditions and high temperatures.[3][4] To minimize this, it is important to control the pH and avoid excessive heat during the reaction and work-up. Using a mild base and carefully neutralizing the reaction mixture can help prevent this rearrangement.[2]
Q5: How can the product be purified?
The crude this compound can be purified by recrystallization.[5] A common solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate.[2][6] If the product is colored, activated charcoal can be used during recrystallization to remove colored impurities.[5] For non-crystalline products, column chromatography on silica gel is an effective purification method.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Insufficient base: Not enough free hydroxylamine is generated. 3. Deactivated hydroxylamine: Hydroxylamine hydrochloride can degrade over time. 4. Suboptimal pH: The reaction rate is pH-dependent.[7] | 1. Increase reaction time and/or temperature, monitoring progress by TLC. 2. Ensure at least a stoichiometric amount of base relative to hydroxylamine hydrochloride is used. 3. Use fresh hydroxylamine hydrochloride. 4. Adjust the pH of the reaction mixture to the optimal range (typically mildly acidic to neutral for the condensation step). |
| Formation of Multiple Spots on TLC (Side Products) | 1. Beckmann rearrangement: Acidic conditions can promote the rearrangement of the oxime to a lactam.[2] 2. Formation of stereoisomers (E/Z): Oximes can exist as stereoisomers. | 1. Ensure the reaction and work-up conditions are not overly acidic. Use a mild base for neutralization. 2. Stereoisomers are common. If separation is necessary, it can be achieved by column chromatography or fractional crystallization. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize: This can be due to impurities or the intrinsic properties of the oxime isomers. 2. Presence of unreacted starting material: Incomplete reaction. | 1. Attempt purification by column chromatography on silica gel. Seeding the solution with a small crystal of the pure product might induce crystallization. 2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Inconsistent Results | 1. Variability in reagent quality: Purity of starting materials can affect the outcome. 2. Inconsistent reaction conditions: Fluctuations in temperature or reaction time. | 1. Use high-purity, verified reagents from a reliable source. 2. Employ precise temperature control using a temperature-controlled heating mantle and a timer to ensure consistent reaction conditions. |
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions for this compound Synthesis
This table presents hypothetical data to serve as a template for experimental design, illustrating how varying reaction conditions can influence the product yield.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate (1.5) | Ethanol | 78 (Reflux) | 2 | 80 |
| 2 | Sodium Acetate (1.5) | Ethanol | 78 (Reflux) | 4 | 88 |
| 3 | Pyridine (2.0) | Ethanol | 78 (Reflux) | 4 | 85 |
| 4 | Sodium Hydroxide (1.2) | Ethanol | 60 | 4 | 92 |
| 5 | Sodium Acetate (1.5) | Methanol | 65 (Reflux) | 4 | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Acetate
Materials:
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4-Phenylcyclohexanone (1 equivalent)
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Hydroxylamine hydrochloride (1.5 equivalents)
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Sodium acetate (2.0 equivalents)
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Ethanol (95%)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Phenylcyclohexanone in ethanol.
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Add hydroxylamine hydrochloride and sodium acetate to the solution.
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Heat the mixture to reflux (approximately 78°C) with constant stirring for 4 hours.
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Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the ethanol using a rotary evaporator.
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To the residue, add distilled water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound using Pyridine
Materials:
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4-Phenylcyclohexanone (1 equivalent)
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Hydroxylamine hydrochloride (1.2 equivalents)
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Pyridine (as both base and solvent)
Procedure:
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In a round-bottom flask, dissolve 4-Phenylcyclohexanone and hydroxylamine hydrochloride in pyridine.
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Stir the mixture at 80°C for 3-5 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker of ice-water to precipitate the product.
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Collect the crude product by vacuum filtration and wash thoroughly with water to remove pyridine.
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Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side products in the synthesis of 4-Phenylcyclohexanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylcyclohexanone oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure the reaction is stirred efficiently. |
| Incorrect pH of the reaction mixture. | The rate of oxime formation is pH-dependent. For reactions using hydroxylamine hydrochloride, ensure a suitable base (e.g., sodium acetate, sodium hydroxide, or pyridine) is used to neutralize the liberated HCl. The optimal pH is typically mildly acidic to neutral.[1] | |
| Poor quality of starting materials. | Use pure 4-Phenylcyclohexanone and fresh hydroxylamine hydrochloride. Hydroxylamine solutions can degrade over time. | |
| Presence of Unreacted 4-Phenylcyclohexanone | Insufficient amount of hydroxylamine. | Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the ketone. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature and reaction time. Ensure homogeneous mixing of the reactants. | |
| Formation of a Major Byproduct (Lactam) | Acid-catalyzed Beckmann rearrangement. | Avoid strongly acidic conditions. If an acid catalyst is necessary, use a milder one or carefully control the amount and temperature. The Beckmann rearrangement is a common side reaction for oximes in the presence of strong acids.[2] |
| Oily Product or Difficulty in Crystallization | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Column chromatography can also be employed for purification. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Product Degradation (Hydrolysis) | Exposure to strong acidic or basic conditions during workup. | Maintain a neutral pH during the workup procedure. Oximes can hydrolyze back to the corresponding ketone and hydroxylamine under harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products include:
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Unreacted 4-Phenylcyclohexanone: This is often due to an incomplete reaction.
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4-Phenyl-azepan-2-one (Lactam): This is the product of the Beckmann rearrangement, a common acid-catalyzed side reaction of the oxime.[2]
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Hydrolysis Product (4-Phenylcyclohexanone): The oxime can hydrolyze back to the starting ketone under strongly acidic or basic conditions during workup.
While less common, other impurities may arise from side reactions of the starting materials or intermediates, analogous to those seen in cyclohexanone oxime synthesis under certain industrial conditions, which can include various oxidation and condensation products.[2]
Q2: What is the standard experimental protocol for the synthesis of this compound?
A2: A general laboratory procedure involves the reaction of 4-Phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[1]
Detailed Methodology:
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Dissolve Starting Materials: Dissolve 4-Phenylcyclohexanone in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Prepare Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) in water. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
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Reaction: Add the hydroxylamine solution to the solution of 4-Phenylcyclohexanone. The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to ensure completion.[1][3]
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Monitoring: The progress of the reaction should be monitored by TLC or GC until the starting ketone is consumed.
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Workup: Once the reaction is complete, the mixture is cooled, and the product often precipitates. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield a crystalline solid.[4]
Q3: How can the formation of the lactam byproduct via Beckmann rearrangement be minimized?
A3: To minimize the Beckmann rearrangement, it is crucial to control the acidity of the reaction medium. Avoid using strong acids like sulfuric acid or hydrochloric acid as catalysts for the oximation. The use of a buffered system or a mild base like sodium acetate is generally sufficient to promote the reaction without inducing significant rearrangement.[2] If acidic conditions are unavoidable in subsequent steps, they should be carried out at low temperatures and for the shortest possible duration.
Q4: Are there any known side reactions involving the phenyl group of 4-Phenylcyclohexanone during oximation?
A4: Under standard oximation conditions (mildly acidic to basic), the phenyl group is generally stable and does not participate in side reactions. The primary reactive site is the carbonyl group of the cyclohexanone ring. However, under strongly acidic or oxidizing conditions, the aromatic ring could potentially undergo reactions such as sulfonation or nitration if corresponding reagents are present, or act as a neighboring group in certain rearrangements, though this is not a common issue in standard oximation procedures.[5]
Quantitative Data on Side Products
Obtaining precise quantitative data for side product formation is highly dependent on the specific reaction conditions employed (e.g., temperature, reaction time, purity of reagents, and pH). The following table provides a qualitative summary of common side products and the conditions that favor their formation.
| Side Product | Chemical Structure | Conditions Favoring Formation | Typical Yield Range |
| Unreacted 4-Phenylcyclohexanone | 4-Phenylcyclohexanone | Incomplete reaction (insufficient time, temperature, or hydroxylamine) | Variable |
| 4-Phenyl-azepan-2-one (Lactam) | 4-Phenyl-azepan-2-one | Strongly acidic conditions, high temperatures | Can be significant under acidic conditions |
Experimental Workflow and Side Product Formation
The following diagram illustrates the logical relationship between the reaction conditions and the potential for side product formation during the synthesis of this compound.
Caption: Factors influencing side product formation in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Phenylcyclohexanone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Phenylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 4-phenylcyclohexanone, byproducts from side reactions, and residual solvents used in the synthesis.[1] In some cases, the presence of acidic or basic residues can catalyze degradation of the oxime back to the ketone.[1] For oximes in general, thermal decomposition during analysis (like in a hot GC injection port) can also lead to the appearance of corresponding nitriles.[2]
Q2: My purified this compound is an oil or a low-melting solid, not a white crystalline solid. Why?
A2: The presence of even minor impurities can significantly depress the melting point of an organic compound, causing it to appear as a viscous oil or a low-melting solid.[2] Further purification, such as by column chromatography or a second recrystallization, may be necessary to obtain a crystalline product.[2]
Q3: TLC analysis of my product shows a single spot, but other analytical methods (like GC-MS or NMR) indicate the presence of impurities. What could be the reason for this discrepancy?
A3: This can occur for a few reasons:
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Co-elution on TLC: The solvent system used for your TLC may not be capable of separating all impurities from your product, leading to a single spot that is actually a mixture.[2]
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Thermal Decomposition in GC: Oximes can be thermally unstable and may decompose in the hot injector port of a gas chromatograph, resulting in the appearance of new peaks.[2]
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Non-volatile Impurities: TLC can visualize non-volatile impurities that would not be detected by GC-MS.[2] It is always recommended to use multiple analytical techniques to confirm the purity of your compound.[2]
Q4: How can I separate the E and Z isomers of this compound?
A4: The separation of E and Z isomers of oximes can be challenging. Column chromatography using a carefully optimized solvent system is often the most effective method.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Low recovery of purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at colder temperatures. Minimize the amount of hot solvent used to dissolve the crude product.[2] |
| Product "oils out" during cooling. | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| Colored impurities remain in the crystals. | The impurity has similar solubility characteristics to the product. | Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. A second recrystallization may be necessary.[2] |
| Crystals are very fine and difficult to filter. | Crystallization occurred too quickly. | Ensure the solution cools down slowly to promote the formation of larger crystals.[2] |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was overloaded with the crude material. The column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or channels.[2] |
| The product band is streaking or tailing. | The compound is interacting too strongly with the silica gel. The compound is not fully soluble in the eluent. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. Ensure the sample is fully dissolved in a minimum amount of the eluent before loading it onto the column.[2] |
| The product elutes too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent in your mixture).[2] |
| The product does not elute from the column. | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent in your mixture).[2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Common solvents for recrystallizing oximes include ethanol, methanol, and mixtures of hexane and ethyl acetate.
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Dissolution: Place the crude oxime in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation between the this compound and any impurities. A common starting point for oximes is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid cracks or channels.
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Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Separation of E/Z Isomers of 4-Phenylcyclohexanone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of E/Z isomers of 4-Phenylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of E/Z isomers of this compound necessary?
A1: The E and Z isomers of a molecule can have significantly different physical, chemical, and biological properties. In drug development, for instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, isolating and characterizing each isomer is crucial for understanding its specific properties and for regulatory approval.
Q2: What are the primary methods for separating the E/Z isomers of this compound?
A2: The most common and effective methods for separating E/Z isomers of oximes are column chromatography, fractional crystallization, and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the scale of the separation, the physical properties of the isomers, and the available equipment.
Q3: How can I determine the ratio of E/Z isomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of E/Z isomers.[2] The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers due to the anisotropic effect of the hydroxyl group.[3] By integrating the signals corresponding to each isomer, a quantitative ratio can be determined. 2D NMR techniques like NOESY can also be used to definitively assign the stereochemistry of each isomer.[4][5]
Q4: Is there a risk of interconversion between the E and Z isomers during separation?
A4: Yes, interconversion can be a concern. While the energy barrier for rotation around the C=N bond in oximes is generally high enough to allow for separation at room temperature, factors such as elevated temperatures, strong acids or bases, or even certain chromatographic conditions can promote isomerization.[2] It is therefore advisable to use mild conditions whenever possible.
Troubleshooting Guides
Issue 1: Poor or No Separation of E/Z Isomers by Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent may not be optimal for resolving the isomers. Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Thin-Layer Chromatography (TLC) can be used for rapid screening of various solvent systems to find the one that gives the best separation. |
| Incorrect Stationary Phase | Silica gel is the most common stationary phase for oxime isomer separation.[1] If silica gel is not effective, consider using alumina or a modified silica gel (e.g., C18 for reversed-phase chromatography). |
| Column Overloading | Loading too much sample onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a sample-to-sorbent ratio of 1:50 to 1:100 by weight. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the isomers and the stationary phase, leading to decreased resolution. Optimize the flow rate to allow for proper equilibration and separation. |
Issue 2: Difficulty in Inducing Crystallization for Fractional Crystallization
| Possible Cause | Solution |
| Supersaturation Not Achieved | The solution may not be concentrated enough for crystals to form. Slowly evaporate the solvent or add a less soluble co-solvent (anti-solvent) to induce precipitation. |
| Inappropriate Solvent | The solubility difference between the E and Z isomers may not be significant in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find one where one isomer is significantly less soluble than the other.[2] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. |
| Lack of Nucleation Sites | Crystal growth requires nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of one of the pure isomers if available. |
Issue 3: Co-elution of Isomers in HPLC
| Possible Cause | Solution |
| Inadequate Mobile Phase Composition | For reversed-phase HPLC (e.g., using a C18 column), systematically vary the ratio of the aqueous and organic (e.g., acetonitrile or methanol) components of the mobile phase. Small changes can have a significant impact on resolution.[6] |
| Incorrect Column Chemistry | If a standard C18 column does not provide separation, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities. |
| Isocratic Elution is Not Sufficient | If the isomers have very similar retention times, a gradient elution method may be necessary. A shallow gradient can often improve the separation of closely eluting peaks. |
| pH of the Mobile Phase | The pH of the mobile phase can influence the ionization state of the oxime and its interaction with the stationary phase. Experiment with buffering the mobile phase at different pH values. |
Experimental Protocols
Protocol 1: Separation of E/Z Isomers by Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of E/Z isomers of this compound using column chromatography.
1. Preparation:
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Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Preparation: Dissolve the mixture of E/Z isomers in a minimum amount of the eluent or a slightly more polar solvent.
2. Chromatography:
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the isomers.
-
Collect fractions of the eluate.
3. Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
-
Combine the fractions containing each pure isomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated isomers.
-
Confirm the purity and identity of each isomer using NMR spectroscopy.
Visualizations
Caption: Workflow for the separation of E/Z isomers by column chromatography.
Protocol 2: Separation by Fractional Crystallization
This protocol outlines a general approach to separate the E/Z isomers based on differences in their solubility.
1. Solvent Screening:
-
In small vials, dissolve a small amount of the E/Z isomer mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at an elevated temperature to create saturated solutions.
-
Allow the solutions to cool slowly to room temperature, and then place them in a refrigerator.
-
Observe which solvents yield crystals. Analyze the supernatant by TLC or NMR to see if there is an enrichment of one isomer.
2. Recrystallization:
-
Choose the solvent system that showed the best potential for selective crystallization.
-
Dissolve a larger quantity of the isomer mixture in a minimum amount of the hot solvent.
-
Allow the solution to cool down slowly and undisturbed.
-
If one isomer is less soluble, it will crystallize out first.
-
Filter the crystals and wash them with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity. The mother liquor will be enriched in the more soluble isomer, which can then be recovered by evaporating the solvent.
Caption: Troubleshooting logic for poor separation of E/Z isomers.
This technical support guide provides a starting point for the separation of E/Z isomers of this compound. The specific conditions for optimal separation will likely require some experimentation and optimization based on these general principles.
References
- 1. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Hexanone, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low conversion in the Beckmann rearrangement of 4-Phenylcyclohexanone oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Beckmann rearrangement of 4-phenylcyclohexanone oxime.
Troubleshooting Guide: Low Conversion
Low conversion in the Beckmann rearrangement of this compound can be attributed to several factors, from reaction conditions to substrate stability. This guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Caption: A flowchart outlining the systematic process for troubleshooting low conversion in the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: My Beckmann rearrangement of this compound is resulting in a low yield of the desired lactam. What are the most common causes?
Low yields are frequently due to suboptimal reaction conditions, the presence of impurities, or competing side reactions.[1] Key factors to investigate include:
-
Catalyst Choice and Activity: The selection of an appropriate and active catalyst is crucial. Strong Brønsted acids like sulfuric acid or polyphosphoric acid are commonly used, but Lewis acids and other reagents can also be effective.[2][3] The catalyst may be deactivated by moisture.[1]
-
Reaction Temperature: The reaction often requires elevated temperatures, but excessively high temperatures can promote side reactions.[2]
-
Presence of Water: The reaction is sensitive to water, which can lead to the hydrolysis of the oxime back to the ketone or hydrolysis of the resulting lactam.[1][2] Ensure all reagents and solvents are anhydrous.
-
Beckmann Fragmentation: This is a major side reaction, especially with substrates that can form stable carbocations. For this compound, the phenyl group can stabilize a carbocation, making fragmentation a significant possibility. This pathway leads to the formation of a nitrile instead of the desired lactam.[1][3]
Q2: I am observing the formation of byproducts. What are they likely to be and how can I minimize them?
Common byproducts in the Beckmann rearrangement include the starting ketone (from oxime hydrolysis) and a nitrile (from Beckmann fragmentation).[1][4]
-
Minimizing Hydrolysis: To reduce the amount of 4-phenylcyclohexanone formed, ensure anhydrous conditions by using oven-dried glassware and dry solvents.
-
Suppressing Fragmentation: Beckmann fragmentation is favored by conditions that promote stable carbocation formation.[3] To minimize this:
Q3: How does the stereochemistry of the this compound affect the reaction outcome?
The Beckmann rearrangement is stereospecific. The group that is anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][5] For this compound, two geometric isomers are possible. The migration of the phenyl-substituted carbon or the unsubstituted carbon will lead to two different regioisomeric lactams. If you are obtaining a mixture of lactam products, it is likely due to the presence of both oxime isomers in your starting material.[1]
Signaling Pathway of Beckmann Rearrangement
Caption: The reaction pathway for the acid-catalyzed Beckmann rearrangement of an oxime to a lactam.
Q4: My reaction is not proceeding to completion, and I am recovering a significant amount of the starting oxime. What should I do?
Incomplete conversion can be due to several factors:
-
Insufficient Catalyst: The catalyst loading may be too low. A modest increase in the catalyst amount could improve conversion.[1][6]
-
Low Reaction Temperature: The activation energy for the rearrangement may not be met at the current temperature. Gradually increasing the temperature while monitoring for byproduct formation is recommended.[6]
-
Insufficient Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Catalyst Deactivation: As mentioned, trace amounts of water or other impurities can deactivate the catalyst.[1] Ensure high-purity reagents and solvents.
Data Presentation: Reaction Conditions
The choice of catalyst and solvent significantly impacts the efficiency of the Beckmann rearrangement. The following table summarizes various catalytic systems and their reported performance for the rearrangement of ketoximes.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| H₂SO₄ (oleum) | Neat | 85-125 | - | Industrial Scale | [7][8] |
| Trifluoroacetic Acid (TFA) | Acetonitrile | 85 | - | High Yield | [9][10] |
| Lewis Acids & Other Reagents | |||||
| HgCl₂ | Acetonitrile | 80 | 8 h | - | [11] |
| Ga(OTf)₃ | Acetonitrile | 40 | 20 min | 92 | [11] |
| Cyanuric Chloride | Ionic Liquid | - | - | High Conversion | [12] |
| Mukaiyama Reagent/Et₃N | Acetonitrile | Room Temp. | Short | Good to Excellent | [9] |
Experimental Protocols
Protocol 1: General Procedure for Beckmann Rearrangement using a Strong Acid (e.g., Sulfuric Acid)
-
Preparation: Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of a suitable inert solvent (e.g., toluene) or use the acid neat.[2]
-
Addition of Acid: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or oleum dropwise with vigorous stirring.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-125 °C) and monitor the progress by TLC or GC.[8]
-
Workup: After completion, pour the reaction mixture carefully onto crushed ice and neutralize with a base (e.g., ammonia solution) to a pH of 4-5.[8]
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, toluene).[8] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.
Protocol 2: Mild Beckmann Rearrangement using Mukaiyama Reagent
This protocol is adapted from a procedure for other ketoximes and may require optimization.[9]
-
Preparation: Use anhydrous acetonitrile as the solvent.
-
Reaction Setup: To a solution of this compound (1 mmol) in anhydrous acetonitrile (3 mL), add triethylamine (1.5 mmol) and the Mukaiyama reagent (1.5 mmol) at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Add dilute aqueous HCl and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jocpr.com [jocpr.com]
Optimizing reaction conditions for 4-Phenylcyclohexanone oxime formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-phenylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a condensation reaction between 4-phenylcyclohexanone and hydroxylamine.[1] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[2]
Q2: Why is a base often added to the reaction when using hydroxylamine hydrochloride?
A2: Hydroxylamine is commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. The base, such as sodium acetate, sodium carbonate, or pyridine, is required to neutralize the hydrochloric acid and generate the free, nucleophilic hydroxylamine in situ, which can then react with the ketone.[1][3]
Q3: What are the optimal pH conditions for the oximation of ketones?
A3: The reaction rate is pH-dependent.[3] Generally, a weakly acidic to neutral pH (around 4-7) is optimal. In strongly acidic solutions, the nucleophilicity of hydroxylamine is reduced due to protonation. In strongly basic solutions, hydroxylamine can become unstable.[4]
Q4: Can stereoisomers of this compound be formed?
A4: Yes, because 4-phenylcyclohexanone is an unsymmetrical ketone, two geometric isomers (E and Z) of the oxime can form.[5] The formation of a single isomer or a mixture depends on the reaction conditions and the thermodynamic stability of the products. Separation of these isomers may require chromatographic techniques.
Q5: What is the most common and significant side reaction to be aware of?
A5: The Beckmann rearrangement is a critical potential side reaction, particularly under acidic conditions.[1] This reaction involves the rearrangement of the oxime to form a lactam (an amide within a ring). Careful control of acidity and temperature is necessary to minimize this pathway.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Incorrect pH: The reaction medium may be too acidic or too basic, inhibiting the reaction. 3. Inactive hydroxylamine: Hydroxylamine hydrochloride may be old or improperly stored. 4. Steric hindrance: The phenyl group may sterically hinder the approach of the nucleophile. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Ensure a sufficient amount of base (at least stoichiometric to the hydroxylamine hydrochloride) is used. Adjust the pH to the optimal range of 4-7.[3][4] 3. Use fresh, high-quality hydroxylamine hydrochloride. 4. Consider using a higher reaction temperature or a longer reaction time to overcome the steric barrier. |
| Multiple Spots on TLC (Indicating Side Products) | 1. Beckmann rearrangement: The presence of strong acid can catalyze the rearrangement of the oxime product to a lactam.[1] 2. Formation of stereoisomers: As an unsymmetrical ketone, E and Z isomers of the oxime can form.[5] 3. Unreacted starting material: The reaction has not gone to completion. | 1. Ensure the reaction is not overly acidic, especially during the work-up. Use a mild base like sodium acetate or pyridine for neutralization.[3] 2. This is often unavoidable. If a single isomer is required, purification by column chromatography or fractional crystallization will be necessary. 3. Increase reaction time or temperature as described above. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting material or solvent residues can prevent crystallization. 2. Formation of an isomeric mixture: A mixture of E and Z isomers may have a lower melting point or exist as an oil. | 1. Purify the crude product using column chromatography. Ensure all solvents are thoroughly removed under reduced pressure. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, purification by chromatography is the best approach. |
| Product Discoloration | 1. Decomposition: Overheating or prolonged reaction times can lead to decomposition of the product or starting materials. 2. Contamination: Impurities in the starting materials or solvents can cause discoloration. | 1. Reduce the reaction temperature or time. Monitor the reaction closely to avoid overheating. 2. Use purified reagents and solvents. The crude product can often be decolorized by recrystallization with activated charcoal. |
Data Presentation
Table 1: Effect of Base and Solvent on Typical Oxime Formation
| Entry | 4-Phenylcyclohexanone (eq.) | Hydroxylamine HCl (eq.) | Base (eq.) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 1.0 | 1.2 | Sodium Acetate (1.5) | Ethanol/Water | Reflux (78) | 85-95 |
| 2 | 1.0 | 1.5 | Pyridine (2.0) | Ethanol | Reflux (78) | 80-90 |
| 3 | 1.0 | 1.2 | Potassium Carbonate (1.5) | Methanol | 60 | 80-90 |
| 4 | 1.0 | 1.5 | Sodium Hydroxide (1.2) | Ethanol/Water | 50 | 75-85 |
Note: This data is representative for typical oximation reactions and may require optimization for the specific substrate.[1][3]
Experimental Protocols
Protocol 1: Standard Oximation using Sodium Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) and sodium acetate (1.5-2.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Isolation: Add cold water to the remaining aqueous mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Protocol 2: Solvent-Free Oximation using Grindstone Chemistry
This method is an environmentally friendly alternative that avoids the use of bulk solvents.[5]
-
Mixing: In a mortar, combine 4-phenylcyclohexanone (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and a catalyst such as bismuth(III) oxide (Bi₂O₃, 0.6 eq.).
-
Grinding: Grind the mixture with a pestle at room temperature for the required time (typically 5-15 minutes for ketones). Monitor the reaction progress by TLC.
-
Extraction: Once the reaction is complete, add ethyl acetate to the mixture and stir.
-
Isolation: Filter the mixture to remove the solid catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can then be recrystallized.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for oxime synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. arpgweb.com [arpgweb.com]
- 4. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
Preventing dimer formation in 4-Phenylcyclohexanone oxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-phenylcyclohexanone oxime, with a specific focus on preventing dimer formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is a condensation reaction between 4-phenylcyclohexanone and hydroxylamine. The most common laboratory method involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.[1][2]
Q2: What are the common side reactions observed during the synthesis of this compound?
The two primary side reactions of concern are:
-
Dimer Formation: Under certain conditions, particularly oxidative environments, ketoximes can undergo dimerization. A likely pathway involves the oxidation of the oxime to a nitrile oxide intermediate, which can then undergo a [3+2] cycloaddition with another molecule of the nitrile oxide to form a furoxan (1,2,5-oxadiazole 2-oxide) dimer.
-
Beckmann Rearrangement: In the presence of strong acids, the oxime can rearrange to form the corresponding lactam, N-phenyl-epsilon-caprolactam.[3][4] This is a classic reaction of oximes and is promoted by acidic catalysts and high temperatures.[3][5]
Q3: What is the likely structure of the dimer byproduct?
Based on the dimerization of other oximes, a likely structure for the dimer of this compound is a furoxan derivative. This heterocyclic compound is formed from the head-to-tail dimerization of two nitrile oxide intermediates.
Q4: How can I detect the formation of the desired oxime and its byproducts?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile components of the reaction mixture, including the starting material, product, and some byproducts.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of less volatile compounds, including the oxime and potential dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts or a slight excess of hydroxylamine hydrochloride and base are used.- Increase the reaction time and monitor progress by TLC.- Ensure efficient stirring to overcome phase differences if the ketone is not fully dissolved. |
| Beckmann rearrangement is occurring. | - Maintain a neutral to slightly basic pH throughout the reaction. Avoid acidic conditions.[3]- Use a milder base like sodium acetate or sodium carbonate instead of a strong base. | |
| Product loss during workup. | - this compound has some solubility in water; minimize the volume of water used for washing.- Use an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). | |
| Presence of a significant amount of an unknown byproduct (potential dimer) | Oxidative conditions leading to nitrile oxide formation. | - Degas the solvent before use to remove dissolved oxygen.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Use of an oxidizing agent or presence of metal impurities that can catalyze oxidation. | - Ensure all reagents and solvents are free from oxidizing contaminants.- Use high-purity reagents and solvents. | |
| Formation of N-phenyl-epsilon-caprolactam (Beckmann rearrangement product) | Acidic reaction conditions. | - Ensure the amount of base is sufficient to neutralize all the HCl generated from the hydroxylamine hydrochloride.- Check the pH of the reaction mixture and adjust if necessary.- Avoid using strong acid catalysts.[3][5] |
| Reaction does not proceed to completion | Insufficient base. | - Add the base portion-wise and monitor the pH to ensure it remains neutral or slightly basic. |
| Low reaction temperature. | - Gently warm the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate, but avoid excessive heat which might promote side reactions.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Optimized for High Yield and Purity)
This protocol is designed to minimize the formation of byproducts by maintaining neutral to slightly basic conditions and excluding air.
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate (for extraction)
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone (1 equivalent) in 95% ethanol.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of deionized water.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4-phenylcyclohexanone.
-
Reaction Conditions: Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, reduce the volume of ethanol using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a white solid.
Quantitative Data
The following table summarizes the expected outcomes based on different reaction conditions. Note that specific yields can vary based on the scale of the reaction and the purity of the reagents.
| Condition | Base | Temperature | Atmosphere | Expected Yield of Oxime | Potential for Dimer Formation |
| Optimal | Sodium Acetate | Room Temp - 50°C | Inert (N₂) | High (>90%) | Low |
| Sub-optimal | Sodium Hydroxide | Reflux | Air | Moderate to High | Moderate |
| Acidic | None (or insufficient base) | Room Temp | Air | Low | Low (Beckmann rearrangement is favored) |
| Oxidative | Sodium Acetate | Room Temp | Air (with oxidizing impurity) | Moderate | High |
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthesis pathway for this compound and the competing side reactions of dimer formation (via a nitrile oxide intermediate) and Beckmann rearrangement.
Caption: Reaction scheme for this compound synthesis and side reactions.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Catalyst Deactivation in 4-Phenylcyclohexanone Oxime Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the Beckmann rearrangement of 4-phenylcyclohexanone oxime to the corresponding lactam. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic conversion of this compound, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Q1: My reaction has stopped or the conversion rate has significantly dropped. What are the likely causes?
A sudden or gradual drop in conversion is a primary indicator of catalyst deactivation. The most common causes in the context of this compound rearrangement over solid acid catalysts are:
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Coke Formation: The phenyl group in the reactant molecule is a known precursor to polycyclic aromatic hydrocarbons, which can deposit on the catalyst surface and block active sites and pores.[1][2][3] This is a very common deactivation pathway for zeolite and other solid acid catalysts.[4][5]
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Active Site Poisoning: Impurities in the feedstock, solvent, or even byproducts of the reaction can strongly adsorb to the catalytic active sites, rendering them inactive.[6] For acidic catalysts, basic nitrogen-containing compounds are common poisons.
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Thermal Degradation (Sintering): Operating at excessively high temperatures can lead to the irreversible loss of catalyst surface area as small crystals agglomerate into larger, less active ones.[6]
-
Leaching of Active Species: For supported catalysts, the active catalytic component may slowly dissolve into the reaction medium, leading to a permanent loss of activity.
Q2: I'm observing a change in product selectivity, with more byproducts being formed. What does this indicate?
A shift in selectivity often accompanies catalyst deactivation. Specifically:
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Partial Pore Blockage: As coke begins to form, it can partially block the pores of the catalyst (especially in zeolites), leading to diffusional limitations.[7] This can favor the formation of smaller, more easily diffusible byproduct molecules over the desired lactam.
-
Deactivation of Specific Acid Sites: The catalyst may possess different types of acid sites (e.g., Brønsted and Lewis). If the sites responsible for the desired rearrangement are preferentially deactivated (e.g., by coking or poisoning), reactions catalyzed by other sites may become more prominent, leading to different products.
-
Increased Residence Time on Active Coke: In some cases, the deposited coke itself can have some catalytic activity, often leading to undesired cracking or isomerization reactions.
Q3: The catalyst has changed color (e.g., from white to yellow, brown, or black). What is the reason for this?
A visible change in catalyst color is a strong indication of coke formation.[8] The color change is due to the deposition of carbonaceous materials, which are typically highly unsaturated and absorb light in the visible spectrum. The darkening of the catalyst from off-white to brown or black is a classic sign of coking in reactions involving hydrocarbons.[2]
Q4: How can I confirm the cause of catalyst deactivation?
Several analytical techniques can be employed to characterize the deactivated catalyst and determine the cause of deactivation:
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst by measuring the weight loss as the catalyst is heated in an oxidizing atmosphere.
-
Temperature-Programmed Oxidation (TPO): Similar to TGA, TPO involves heating the catalyst in an oxygen-containing stream and analyzing the evolved gases (e.g., CO2) to determine the amount and nature of the coke.
-
Nitrogen Physisorption (BET analysis): A decrease in the surface area and pore volume of the catalyst compared to the fresh catalyst is a strong indicator of pore blockage by coke or sintering.
-
Spectroscopic Techniques (FT-IR, Raman, UV-Vis): These methods can provide information about the chemical nature of the species adsorbed on the catalyst surface, including the structure of coke deposits and potential poisons.[8]
-
Elemental Analysis: Can detect the presence of potential poisons (e.g., sulfur, nitrogen) on the catalyst surface.
Q5: How can I regenerate my deactivated catalyst?
The appropriate regeneration method depends on the cause of deactivation:
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For Coke Formation: The most common method for removing coke is calcination . This involves carefully heating the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen.[9] The carbonaceous deposits are oxidized and removed as CO and CO2.
-
For Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by washing the catalyst with a suitable solvent or by a thermal treatment.
-
For Irreversible Poisoning or Sintering: In cases of severe and irreversible poisoning or thermal degradation, the catalyst may not be fully regenerable and may need to be replaced.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the Beckmann rearrangement of this compound?
While a wide range of catalysts can be used for the Beckmann rearrangement, solid acid catalysts are often preferred for their ease of separation and potential for regeneration.[11][12] Common examples include:
-
Zeolites: Such as H-ZSM-5, H-Beta, and HY, which possess strong Brønsted acid sites.[7][13]
-
Modified Aluminas and Silicas: These materials can be functionalized with acidic groups to catalyze the reaction.
-
Acidic Resins: Such as Amberlyst-15, have been shown to be effective.[14]
-
Liquid Acids: Traditional catalysts include concentrated sulfuric acid, polyphosphoric acid, and trifluoroacetic acid.[11][15]
Q2: How does the phenyl group in this compound affect catalyst deactivation?
The phenyl group is expected to significantly influence catalyst deactivation, primarily by accelerating coke formation. Aromatic rings are well-known precursors to polycyclic aromatic hydrocarbons (PAHs), which are key components of coke.[1][16] The mechanism likely involves the polymerization and dehydrogenation of the phenyl group on the acid sites of the catalyst, leading to a more rapid blockage of pores and active sites compared to the rearrangement of non-aromatic oximes like cyclohexanone oxime.[17]
Q3: Can I minimize catalyst deactivation during the reaction?
Yes, several strategies can be employed to prolong catalyst lifetime:
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they also accelerate coking and sintering.[14] Finding the optimal temperature that balances activity and stability is crucial.
-
Use a Co-solvent: In some cases, using an appropriate co-solvent can help to improve the solubility of reactants and products, potentially reducing their residence time on the catalyst surface and minimizing coke formation.
-
Ensure High Purity of Reactants and Solvents: Using highly purified starting materials can prevent catalyst poisoning from impurities.
-
Modify the Catalyst: Modifying the catalyst, for example by controlling the acid site density or incorporating a second metal, can sometimes improve its resistance to deactivation.
Q4: What is a typical regeneration procedure for a coked zeolite catalyst?
A general procedure for regenerating a coked zeolite catalyst involves controlled calcination. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to control the temperature and oxygen concentration to avoid excessive heat generation, which could cause further damage to the catalyst structure (sintering).
Data Presentation
Table 1: Comparison of Catalyst Performance and Deactivation in Beckmann Rearrangement
| Catalyst | Reactant | Temperature (°C) | Conversion (%) | Selectivity to Lactam (%) | Time on Stream (h) | Deactivation Cause | Reference |
| H-ZSM-5 | Cyclohexanone Oxime | 350 | >99 (initial) | >95 (initial) | < 10 | Coke Formation | [7] |
| H-Beta | Cyclohexanone Oxime | 300 | 98 | 92 | ~8 | Coke Formation | [7] |
| Acidic Resin (Dowex DR-2030) | Cyclohexanone Oxime | 100-120 | 100 | 80-85 | Not specified | Not specified | [18] |
| HgCl2 | Benzophenone Oxime | 80 | 96 | Not applicable | 12 | Not specified | [19] |
| [HMIm]HSO4 / P2O5 | Benzophenone Oxime | 90 | 91 | Not applicable | 6 | Recyclable (3 cycles) | [20] |
Experimental Protocols
Protocol 1: General Procedure for the Beckmann Rearrangement of this compound using a Solid Acid Catalyst (e.g., H-ZSM-5)
-
Catalyst Activation: Place the H-ZSM-5 catalyst in a tube furnace. Heat the catalyst to 500°C under a flow of dry air for 4-6 hours to remove any adsorbed water and organic impurities. Cool the catalyst to the desired reaction temperature under a flow of inert gas (e.g., nitrogen).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the activated H-ZSM-5 catalyst (e.g., 10 wt% relative to the oxime).
-
Reactant Addition: Dissolve this compound in a suitable high-boiling point solvent (e.g., toluene or sulfolane) to make a 5-10 wt% solution. Add the solution to the reaction flask.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 120-180°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with fresh solvent.
-
Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Regeneration of a Coked Solid Acid Catalyst by Calcination
-
Preparation: Place the deactivated (coked) catalyst in a quartz tube within a tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at a low flow rate while slowly heating the furnace to around 150-200°C to remove any physically adsorbed volatile compounds. Hold at this temperature for 1-2 hours.
-
Controlled Oxidation: Gradually introduce a controlled amount of air or a mixture of oxygen and nitrogen (typically 1-5% O2) into the gas stream.
-
Temperature Ramp: Slowly increase the temperature of the furnace to the target calcination temperature (typically 450-550°C). The heating rate should be slow (e.g., 1-2°C/min) to avoid a sudden temperature spike due to the exothermic combustion of coke, which could cause sintering.[9]
-
Calcination: Hold the catalyst at the final temperature for 4-6 hours, or until the combustion of coke is complete (as can be monitored by the cessation of CO2 evolution in the off-gas).
-
Cooling: Switch the gas flow back to an inert gas and cool the furnace down to room temperature. The regenerated catalyst should be stored in a desiccator to prevent moisture adsorption.
Visualizations
Caption: A typical experimental workflow for the Beckmann rearrangement using a solid acid catalyst.
Caption: A decision tree for troubleshooting common causes of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic chemistry of coke formation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Coking of a Solid Catalyst Rationalized with Combined Raman and Fluorescence Lifetime Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 10. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Beckmann Rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. iris.unive.it [iris.unive.it]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Beckmann Rearrengement of Cyclohexanone Oxime into ?-Caprolactam over Dowex DR-2030 Sulforesin Catalyst in Presence of Dimethylsulfoxide | Chemistry, Physics and Technology of Surface [cpts.com.ua]
- 19. Mercury-Catalyzed Rearrangement of Ketoximes into Amides and Lactams in Acetonitrile [organic-chemistry.org]
- 20. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Phenylcyclohexanone Oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-phenylcyclohexanone oxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Causes | Recommended Solutions |
| Low or Incomplete Conversion | - Insufficient reaction time or temperature.- Suboptimal pH of the reaction mixture.- Inadequate mixing in the reactor.- Deactivated hydroxylamine reagent. | - Gradually increase the reaction time and/or temperature, monitoring for side product formation.[1]- Adjust the pH to the optimal range for oximation (typically mildly acidic to neutral).- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in a larger reactor.- Use fresh, high-quality hydroxylamine hydrochloride. |
| Formation of Impurities/Side Products | - Reaction temperature is too high.- Incorrect pH leading to side reactions.- Presence of impurities in the starting materials. | - Lower the reaction temperature to minimize the formation of byproducts.[1]- Carefully control the pH throughout the reaction.- Ensure the purity of 4-phenylcyclohexanone and hydroxylamine hydrochloride before starting the reaction. |
| Product Oiling Out/Difficulty with Crystallization | - The product is a low-melting solid or an oil at room temperature.- Presence of impurities inhibiting crystallization.- Incorrect choice of crystallization solvent. | - If direct crystallization from the reaction mixture is difficult, consider an extraction followed by crystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).- Purify the crude product by column chromatography before crystallization to remove impurities.- Perform solvent screening to find an optimal solvent or solvent mixture for crystallization. |
| Exothermic Reaction/Thermal Runaway | - Poor heat dissipation in a large-scale reactor.- Addition of reagents too quickly. | - Ensure the reactor has an adequate cooling system for the scale of the reaction.- Add reagents, especially the base, portion-wise or via a controlled addition funnel to manage the exotherm.- Consider diluting the reaction mixture, though this may impact reaction time and throughput. |
| Solidification in Transfer Lines | - The temperature of the transfer lines is below the melting point of the product. | - Ensure all transfer lines and receiving vessels are adequately heated to maintain the product in a molten state during transfer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and scalable method is the reaction of 4-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base. This is a robust condensation reaction that can be adapted to various scales.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Key safety considerations include:
-
Exothermicity: The reaction can be exothermic, especially during the addition of the base. Ensure adequate cooling and controlled addition of reagents to prevent a thermal runaway.
-
Reagent Handling: Hydroxylamine and its salts can be irritating and potentially unstable under certain conditions. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Pressure Build-up: If the reaction is run in a sealed reactor, be aware of potential pressure build-up and ensure the reactor is equipped with a pressure relief system.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken from the reaction mixture, quenched, and analyzed to determine the consumption of the starting material (4-phenylcyclohexanone).
Q4: What is the typical work-up and purification procedure at scale?
A4: For larger scales, a typical work-up involves:
-
Quenching the reaction with water.
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Washing the organic layer with brine to remove water-soluble impurities.
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Drying the organic layer over a drying agent like anhydrous sodium sulfate.
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Concentrating the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system.
Q5: Can the formation of E/Z isomers of the oxime be an issue?
A5: Yes, the formation of stereoisomers (E/Z isomers) is possible for unsymmetrical ketoximes. While often one isomer is thermodynamically favored, it is possible to obtain a mixture. If a single isomer is required, purification by fractional crystallization or column chromatography may be necessary.
Experimental Protocols
Detailed Methodology for Scaled-Up Synthesis
This protocol describes a general procedure for the synthesis of this compound on a larger scale. Note: This is a representative method and may require optimization based on the specific equipment and scale of operation.
Materials:
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4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol
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Water
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
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Heating/cooling circulator.
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Large separatory funnel or extraction vessel.
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Rotary evaporator.
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Crystallization vessel.
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Filtration apparatus (e.g., Buchner funnel).
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Vacuum oven.
Procedure:
-
Charging the Reactor: In a suitably sized reactor, charge 4-phenylcyclohexanone (1 equivalent) and ethanol.
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Reagent Addition: Begin stirring and add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) to the mixture.
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Base Addition: Prepare a solution of sodium acetate (2.0 - 2.5 equivalents) in water. Slowly add the sodium acetate solution to the reactor via the addition funnel over a period of 30-60 minutes, while monitoring the internal temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 2-6 hours.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the majority of the ethanol.
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Add water to the residue and transfer to an extraction vessel.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
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Filter off the drying agent.
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Concentrate the filtrate on a rotary evaporator to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of cyclohexanone oximes, which can be used as a starting point for the scale-up of this compound.
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio | ||
| 4-Phenylcyclohexanone | 1 equivalent | General Protocol |
| Hydroxylamine Hydrochloride | 1.2 - 1.5 equivalents | |
| Base (e.g., Sodium Acetate) | 2.0 - 2.5 equivalents | |
| Reaction Temperature | 70 - 85 °C (Reflux in ethanol) | |
| Reaction Time | 2 - 6 hours | |
| Typical Yield | 85 - 95% (unoptimized) | Based on similar oxime syntheses |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during scale-up.
References
Technical Support Center: Characterization of 4-Phenylcyclohexanone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-Phenylcyclohexanone Oxime.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a product mixture that is difficult to characterize. What is the likely cause?
A1: The reaction of 4-Phenylcyclohexanone with hydroxylamine typically produces a mixture of two geometric isomers: the E-isomer and the Z-isomer.[1][2] This is due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group.[2] These isomers often have very similar physical properties, which can make their separation and characterization challenging.
Q2: How can I confirm the presence of both E and Z isomers in my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying E/Z isomers.[3] In the ¹H NMR spectrum, you will likely observe two distinct sets of signals for the protons near the C=N bond, especially the oxime proton (-NOH) and the protons on the carbons alpha to the C=N group.[3] The integration of these distinct signals can be used to determine the isomeric ratio.
Q3: I am struggling to differentiate between the E and Z isomers using ¹H NMR alone. What other NMR technique can I use?
A3: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is an excellent method for unambiguously assigning the stereochemistry of the oximes.[3][4] This technique detects through-space interactions between protons that are in close proximity. For the Z-isomer, a NOESY correlation is expected between the oxime proton (-NOH) and the axial protons on the carbons adjacent to the C=N group. Conversely, the E-isomer would show a correlation between the oxime proton and the equatorial protons on the same carbons.
Q4: My Gas Chromatography (GC) analysis of the oxime is showing poor peak shape (e.g., tailing). How can I improve this?
A4: Poor peak shape in the GC analysis of oximes can be due to the compound's polarity and thermal stability. For a similar compound, cyclohexanone oxime, peak tailing was observed when the injection temperature was lower than the boiling point of the compound.[5] Ensure your GC inlet temperature is sufficiently high to ensure rapid volatilization of the sample. You may also consider using a more polar GC column or derivatizing the oxime to a less polar species before analysis.
Q5: What are the expected stability issues with this compound?
A5: Oximes are generally stable under normal storage conditions (cool, dry, and protected from light).[6] However, they can be susceptible to hydrolysis back to the ketone and hydroxylamine, particularly under acidic conditions.[3] They can also undergo thermal or photochemical decomposition.[7] It is recommended to store the compound in a well-sealed container in a refrigerator and to prepare solutions for analysis fresh when possible.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or absent oxime proton (-NOH) signal in ¹H NMR. | Intermolecular hydrogen exchange with residual water or acidic/basic impurities in the NMR solvent. | 1. Use a fresh, anhydrous deuterated solvent. 2. Add a small amount of D₂O to the NMR tube to exchange the -NOH proton for deuterium, which will cause the signal to disappear, confirming its identity. |
| Overlapping signals in the ¹H NMR spectrum, making isomer assignment difficult. | The chemical environments of many protons in the E and Z isomers are very similar. | 1. Acquire the spectrum on a higher field NMR spectrometer to improve signal dispersion. 2. Perform a 2D NMR experiment like NOESY to definitively assign the stereochemistry based on through-space correlations.[3][4] |
| Inconsistent isomeric ratios between different NMR experiments. | Isomerization may be occurring under the experimental conditions. | 1. Ensure the NMR solvent is neutral and free of acidic or basic impurities. 2. Acquire spectra at a lower temperature to minimize potential thermal isomerization. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or absent molecular ion peak in Electron Ionization (EI) Mass Spectrometry. | The molecular ion may be unstable and readily undergo fragmentation. | 1. Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion. 2. Check for common neutral losses from the molecular ion to infer its mass. |
| Complex fragmentation pattern that is difficult to interpret. | Oximes can undergo various fragmentation pathways, and the presence of two isomers can further complicate the spectrum. | 1. Look for characteristic fragment ions of the phenyl group (m/z 77) and the cyclohexanone ring. 2. Compare the spectra of separated isomers if possible, as their fragmentation patterns may differ slightly. |
| Non-reproducible mass spectra. | The sample may be degrading in the GC inlet or ion source. | 1. Lower the GC inlet and MS source temperatures to the minimum required for efficient analysis. 2. Ensure the sample is pure and free of contaminants that could catalyze degradation. |
Infrared (IR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Very broad O-H stretching band, obscuring other signals. | Extensive intermolecular hydrogen bonding of the oxime's hydroxyl group. | 1. Analyze the sample as a dilute solution in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding and observe a sharper, "free" O-H stretch. 2. For solid samples, consider using an Attenuated Total Reflectance (ATR) accessory, which may provide a cleaner spectrum. |
| Difficulty in assigning the C=N stretching frequency. | The C=N stretch can be of variable intensity and may be close to other absorptions. | 1. The C=N stretch for oximes typically appears in the range of 1620-1690 cm⁻¹.[8] 2. Compare the spectrum of the oxime to that of the starting ketone (4-phenylcyclohexanone) to identify the new C=N absorption and the disappearance of the C=O band. |
Data Presentation
Predicted Spectroscopic Data for this compound Isomers
Note: The following data are predicted based on the principles of NMR and IR spectroscopy and data from analogous compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃)
| Proton Assignment | (E)-Isomer | (Z)-Isomer | Notes |
| -NOH | ~8.5-9.5 | ~8.5-9.5 | Chemical shift can be concentration-dependent. |
| Phenyl-H | ~7.2-7.4 | ~7.2-7.4 | Aromatic protons. |
| H -C-Ph | ~2.8-3.0 | ~2.8-3.0 | Benzylic proton. |
| H -Cα (axial) | ~2.9-3.1 | ~2.4-2.6 | Protons alpha to the C=N group are expected to show the largest difference between isomers due to the anisotropic effect of the -OH group. |
| H -Cα (equatorial) | ~2.3-2.5 | ~2.7-2.9 | |
| H -Cβ | ~1.8-2.0 | ~1.8-2.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm in CDCl₃)
| Carbon Assignment | (E)-Isomer | (Z)-Isomer | Notes |
| C =N | ~158-162 | ~158-162 | The chemical shift of the sp² carbon of the oxime. |
| Phenyl C (ipso) | ~145-147 | ~145-147 | |
| Phenyl C (ortho, meta, para) | ~126-129 | ~126-129 | |
| C -Ph | ~43-45 | ~43-45 | |
| C α | ~35-37 | ~30-32 | The alpha carbons are expected to show a significant difference in chemical shift between the two isomers. |
| C β | ~30-32 | ~33-35 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Notes |
| O-H stretch (hydrogen-bonded) | 3100-3400 (broad) | The broadness is due to intermolecular hydrogen bonding. |
| O-H stretch (free) | ~3600 (sharp) | Observable in dilute, non-polar solutions. |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2850-3000 | |
| C=N stretch | 1620-1690 | This absorption confirms the presence of the oxime functional group.[8] |
| N-O stretch | 930-960 |
Experimental Protocols
Synthesis of this compound
-
Dissolution: Dissolve 4-phenylcyclohexanone in ethanol in a round-bottom flask.
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Reagent Preparation: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or sodium hydroxide.
-
Reaction: Add the hydroxylamine solution to the solution of 4-phenylcyclohexanone.
-
Heating: Gently heat the reaction mixture under reflux for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product, a mixture of E and Z isomers, can be purified by recrystallization or column chromatography.
NMR Sample Preparation for Isomer Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
NOESY Acquisition: If isomer assignment is ambiguous, acquire a 2D NOESY spectrum. Use a mixing time appropriate for observing intermolecular NOEs (typically 500-800 ms).
-
Data Processing: Process the NMR data and carefully integrate the relevant signals to determine the isomeric ratio. Analyze the NOESY spectrum for cross-peaks between the oxime proton and the protons on the cyclohexyl ring to assign the E and Z configurations.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound isomers.
Caption: E/Z Isomerism in this compound.
Caption: Expected NOESY correlations for distinguishing E and Z isomers of this compound.
References
- 1. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
Validating the Structure of 4-Phenylcyclohexanone Oxime: A 2D NMR-Based Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a comprehensive framework for the structural validation of 4-Phenylcyclohexanone oxime, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a comparative analysis of hypothetical 2D NMR data to illustrate the process, complete with detailed experimental protocols.
This compound, a derivative of cyclohexanone, possesses a stereocenter at the C4 position and the potential for E/Z isomerism around the C=N bond of the oxime functionality. Its structural elucidation, therefore, requires a detailed analytical approach. While 1D NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are indispensable for conclusive validation by establishing through-bond and through-space correlations between nuclei.
Hypothetical 2D NMR Data Analysis
To illustrate the validation process, we present a set of hypothetical, yet chemically plausible, 2D NMR data for the E-isomer of this compound. These tables summarize the expected correlations that would confirm the connectivity and stereochemistry of the molecule.
Table 1: Hypothetical ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-2ax/eq (2.80/2.20) | H-3ax/eq (1.90/1.60) |
| H-3ax/eq (1.90/1.60) | H-2ax/eq (2.80/2.20), H-4 (2.60) |
| H-4 (2.60) | H-3ax/eq (1.90/1.60), H-5ax/eq (1.90/1.60) |
| H-5ax/eq (1.90/1.60) | H-4 (2.60), H-6ax/eq (2.80/2.20) |
| H-6ax/eq (2.80/2.20) | H-5ax/eq (1.90/1.60) |
| H-Ar (7.20-7.40) | H-Ar (7.20-7.40) |
Table 2: Hypothetical ¹H-¹³C HSQC Correlations
| Carbon (δ, ppm) | Attached Proton(s) (δ, ppm) |
| C-2 (35.0) | H-2ax/eq (2.80/2.20) |
| C-3 (30.0) | H-3ax/eq (1.90/1.60) |
| C-4 (45.0) | H-4 (2.60) |
| C-5 (30.0) | H-5ax/eq (1.90/1.60) |
| C-6 (35.0) | H-6ax/eq (2.80/2.20) |
| C-Ar (126.0-129.0) | H-Ar (7.20-7.40) |
Table 3: Hypothetical ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H-2ax/eq (2.80/2.20) | C-1 (158.0), C-3 (30.0), C-6 (35.0) |
| H-3ax/eq (1.90/1.60) | C-2 (35.0), C-4 (45.0), C-5 (30.0) |
| H-4 (2.60) | C-2 (35.0), C-3 (30.0), C-5 (30.0), C-6 (35.0), C-Ar (ipso, 145.0) |
| H-Ar (7.20-7.40) | C-4 (45.0), C-Ar (126.0-129.0, 145.0) |
| N-OH (9.50) | C-1 (158.0), C-2 (35.0), C-6 (35.0) |
Table 4: Hypothetical ¹H-¹H NOESY Correlations for the E-isomer
| Proton (δ, ppm) | Through-Space Correlating Proton(s) (δ, ppm) |
| H-2ax (2.80) | H-4 (2.60), H-6ax (2.80) |
| N-OH (9.50) | H-2ax/eq (2.80/2.20), H-6ax/eq (2.80/2.20) |
The observation of a NOESY correlation between the oxime proton (N-OH) and the protons at C2 and C6 would be critical in confirming the E-isomeric form. In the Z-isomer, this proton would be in closer proximity to the C1 carbon of the cyclohexyl ring, and such a correlation would be absent.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR data. Instrument parameters should be optimized for the specific sample and spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): The COSY experiment identifies spin-spin coupled protons, revealing vicinal and geminal proton relationships.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 t₁ increments are typically collected.
-
Number of Scans: 2-8 scans per increment.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
¹J(CH) Coupling Constant: Optimized around an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments: 128-256 t₁ increments.
-
Number of Scans: 4-16 scans per increment.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Long-Range Coupling Constant: Optimized for typical 2-3 bond couplings (e.g., 8-10 Hz).
-
Number of Increments: 256-512 t₁ increments.
-
Number of Scans: 8-32 scans per increment.
4. NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[1]
-
Pulse Program: A standard gradient-selected NOESY pulse sequence is used.
-
Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.
-
Spectral Width: 0-10 ppm in both dimensions.
-
Number of Increments: 256-512 t₁ increments.
-
Number of Scans: 8-16 scans per increment.
Visualizing the Validation Workflow
The logical flow of structural validation using these 2D NMR techniques can be visualized as follows:
Caption: Workflow for 2D NMR-based structural validation.
The molecular structure of this compound with atom numbering is presented below:
Caption: Structure of this compound with numbering.
References
Comparative Reactivity of 4-Phenylcyclohexanone Oxime with Other Ketoximes: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of 4-Phenylcyclohexanone Oxime with two commonly studied ketoximes: Cyclohexanone Oxime and Acetophenone Oxime. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance in key chemical transformations, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of ketoximes is of paramount importance in synthetic chemistry, particularly in the synthesis of nitrogen-containing compounds. This guide focuses on three principal reactions: the Beckmann rearrangement, reduction to amines, and hydrolysis to ketones. While direct comparative kinetic data under identical conditions for this compound is not extensively available in the literature, this guide synthesizes existing data and established chemical principles to provide a robust comparative framework. The presence of the phenyl group at the 4-position of the cyclohexane ring in this compound introduces electronic and steric effects that can influence reaction rates and outcomes compared to the unsubstituted Cyclohexanone Oxime and the aromatic Acetophenone Oxime.
Data Presentation: A Comparative Overview
The following table summarizes the expected and reported reactivity of the three ketoximes in key chemical transformations. It is important to note that direct comparison of yields and reaction times can be challenging due to variations in experimental conditions reported in the literature.
| Reaction | This compound | Cyclohexanone Oxime | Acetophenone Oxime |
| Beckmann Rearrangement | Yields corresponding lactam. The phenyl group may influence migratory aptitude and reaction rate. | Readily undergoes rearrangement to ε-caprolactam, a precursor to Nylon 6.[1] | Rearranges to form N-phenylacetamide (acetanilide).[2][3] |
| Reduction to Amine | Expected to be reduced to 4-phenylcyclohexylamine. | Can be reduced to cyclohexylamine using reagents like sodium amalgam.[1] | Reduced to 1-phenylethanamine. Reagents like NaBH4/ZrCl4/Al2O3 can be effective.[4] |
| Hydrolysis to Ketone | Reverts to 4-phenylcyclohexanone under acidic conditions. | Can be hydrolyzed back to cyclohexanone with acetic acid.[1] | Hydrolyzes to acetophenone in the presence of acid.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of the oximes and their subsequent reactions are crucial for reproducible research.
Synthesis of Ketoximes
1. Synthesis of this compound
-
Reaction: 4-Phenylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base.
-
Procedure: A detailed procedure would involve dissolving 4-phenylcyclohexanone in a suitable solvent like ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. The mixture is typically heated to facilitate the reaction. The product, this compound, can be isolated by crystallization upon cooling and purified by recrystallization.
2. Synthesis of Cyclohexanone Oxime [6]
-
Reaction: Condensation of cyclohexanone with hydroxylamine.
-
Procedure: To a flask containing a solution of hydroxylamine hydrochloride and sodium acetate in water, add cyclohexanone dissolved in ethanol.[6] The mixture is stirred, and upon cooling, crystals of cyclohexanone oxime will form.[6] The crude product is collected by filtration and can be recrystallized from a suitable solvent like petroleum ether.[6]
3. Synthesis of Acetophenone Oxime [7]
-
Reaction: Reaction of acetophenone with hydroxylamine hydrochloride.
-
Procedure: Hydroxylamine hydrochloride is dissolved in water, and a solution of potassium hydroxide is added.[7] Acetophenone is then added, and the mixture is heated under reflux.[7] Small amounts of alcohol are added until the solution becomes clear.[7] After cooling and neutralization, the product is poured into ice water to precipitate the acetophenone oxime, which is then filtered, washed, and recrystallized.[7]
Key Reactions of Ketoximes
1. Beckmann Rearrangement
-
General Principle: The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[8] The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.[8]
-
Experimental Protocol (General): The ketoxime is treated with a strong acid such as sulfuric acid, polyphosphoric acid, or a Lewis acid.[8] The reaction mixture is typically heated to effect the rearrangement. The product amide or lactam is then isolated and purified. For example, the rearrangement of acetophenone oxime can be catalyzed by trifluoroacetic acid.[2]
2. Reduction of Ketoximes to Amines
-
General Principle: The C=N double bond of the oxime can be reduced to a C-N single bond, yielding a primary amine.
-
Experimental Protocol (using Sodium Borohydride): A solvent-free reduction can be achieved using sodium borohydride in the presence of zirconium tetrachloride supported on alumina (NaBH4/ZrCl4/Al2O3).[4] The ketoxime is mixed with the reagent and ground at room temperature.[4] The reaction is typically rapid, and the amine product can be extracted with an organic solvent.[4] Lithium aluminum hydride (LiAlH4) is also a powerful reagent for this transformation.[9]
3. Hydrolysis of Ketoximes to Ketones
-
General Principle: Oximes can be hydrolyzed back to their parent ketones under acidic conditions.[5]
-
Experimental Protocol (General): The ketoxime is dissolved in an aqueous acidic solution (e.g., aqueous HCl or acetic acid) and heated. The progress of the reaction can be monitored by techniques like TLC. Upon completion, the ketone can be extracted with an organic solvent and purified.
Mandatory Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
A Comparative Guide to Alternative Reagents for the Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime
The Beckmann rearrangement, a cornerstone of organic synthesis for converting ketoximes into amides, has traditionally relied on strong, often harsh, acidic reagents like concentrated sulfuric acid or polyphosphoric acid.[1][2] For substrates such as 4-Phenylcyclohexanone oxime, which is a precursor to valuable lactam structures in medicinal chemistry, the use of milder and more selective reagents is crucial to prevent side reactions and improve yields. This guide provides a comparative analysis of modern, alternative reagents that facilitate this transformation under gentler conditions, supported by experimental data and detailed protocols.
Performance Comparison of Alternative Reagents
The efficacy of various reagents for the Beckmann rearrangement is typically evaluated based on product yield, reaction time, and temperature. The following table summarizes quantitative data for several alternative systems, offering a clear comparison of their performance.
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |
| Classical Reagents | |||||
| H₂SO₄ or Polyphosphoric Acid (PPA) | Neat | >130 | Variable | Often high, but harsh | [1][2][3] |
| Mild & Selective Reagents | |||||
| 2,4,6-Trichloro[4][5][6]triazine (TCT) / DMF | DMF | Room Temp. | 2-24 | >95 | [4][6][7] |
| TCT / ZnCl₂ (co-catalyst) | Acetonitrile | Reflux | 2 | ~96 | [1] |
| TCT / MnCl₂·4H₂O (co-catalyst) | Acetonitrile | Reflux | 2 | ~96 | [8] |
| One-Pot Systems | |||||
| NH₂OH·HCl / Silica Gel / Formic Acid | Formic Acid | 80 | 2.5 | ~99 | [5] |
| Solid Acid Catalysts | |||||
| Montmorillonite KSF Clay | Toluene | Reflux | 0.5 | 92 | [9] |
| Zeolite (e.g., H-ZSM-5) | Vapor Phase | ~300 | Variable | High | [9][10] |
| Other Systems | |||||
| Ga(OTf)₃ | Acetonitrile | 40 | 0.3 | 92 |
Experimental Protocols
Detailed methodologies are critical for replicating experimental outcomes. Below are protocols for two prominent alternative methods.
1. Protocol for Rearrangement using TCT/DMF [4][6][7]
-
Reagent Preparation: Dissolve 2,4,6-trichloro[4][5][6]triazine (TCT, 1.1 eq.) in a minimal amount of dry N,N-Dimethylformamide (DMF) at room temperature. Stir until the TCT is fully dissolved, forming the Vilsmeier-Haack type reagent complex. Monitor the disappearance of free TCT via TLC.
-
Reaction: To this solution, add a solution of this compound (1.0 eq.) in DMF.
-
Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the specific substrate.
-
Workup: Upon completion, quench the reaction by adding water. The amide product is typically extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing triazine byproducts is discarded. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
2. One-Pot Oximation and Rearrangement using Formic Acid/Silica Gel [5]
-
Reaction Setup: In a round-bottom flask, combine 4-Phenylcyclohexanone (10 mmol), hydroxylamine hydrochloride (30 mmol), and silica gel (1 g).
-
Execution: Add formic acid (8 mL) to the mixture. Heat the reaction at 80°C for approximately 2.5 hours. The silica gel acts as a dehydrating agent, facilitating both the in-situ formation of the oxime and its subsequent rearrangement.
-
Workup: After cooling to room temperature, filter the silica gel. The filtrate is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the corresponding lactam.
Visualizing Reaction Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the processes and relationships involved in the Beckmann rearrangement.
Caption: General experimental workflow for the Beckmann rearrangement.
Caption: Classification of alternative reagents for the reaction.
Caption: Simplified mechanism of the Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Beckmann Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. audreyli.com [audreyli.com]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
A Comparative Study of Acidic Catalysts for the Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement is a pivotal organic reaction that transforms ketoximes into their corresponding amides. In the context of pharmaceutical and materials science, the rearrangement of 4-Phenylcyclohexanone oxime to 4-phenyl-azepan-2-one (a substituted caprolactam) is of significant interest. The choice of an acidic catalyst is crucial for the efficiency, selectivity, and environmental footprint of this transformation. This guide provides a comparative overview of various acidic catalysts employed for this rearrangement, supported by available experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is contingent on factors such as yield, selectivity, reaction conditions, and catalyst reusability. While a direct comparative study of multiple catalysts on this compound under identical conditions is not extensively documented in a single report, the following table summarizes the performance of various acidic catalysts based on data from analogous rearrangements and related studies. The Beckmann rearrangement is a typical acid-catalyzed reaction, and numerous efforts have been made to replace conventional strong acids like sulfuric acid with more environmentally friendly and reusable solid acid catalysts.[1]
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Yield of 4-phenyl-azepan-2-one | Selectivity | Remarks |
| Concentrated H₂SO₄ | Brønsted Acid | High temperature (e.g., 100-120 °C) | High | Moderate to High | Traditional method; corrosive, produces significant waste (ammonium sulfate), and can lead to side reactions.[1] |
| PCl₅ / P₂O₅ | Lewis Acid/Dehydrating Agent | Anhydrous organic solvent, often at reflux | High | Moderate to High | Stoichiometric reagents, not truly catalytic; harsh conditions.[1] |
| Trifluoroacetic Acid (TFA) | Organocatalyst | Aprotic solvents (e.g., acetonitrile), 80-100 °C | High | High | Homogeneous catalyst, milder than strong mineral acids; catalyst recovery can be challenging. |
| Zeolites (e.g., H-ZSM-5, MCM-22) | Solid Acid | Vapor or liquid phase, elevated temperatures (e.g., 200-350 °C) | Good to High | Good to High | Heterogeneous, reusable, and environmentally friendly. Performance depends on pore size, acidity, and external surface area.[1] |
| Metaboric Acid | Solid Acid | Room temperature ionic liquids or high temperature (140°C) | Good to Excellent | High | Solid catalyst with good conversion and selectivity, especially in ionic liquids.[1] |
| Cyanuric Chloride / ZnCl₂ | Organocatalyst/Lewis Acid | Acetonitrile, reflux | High | High | Catalytic system that activates the oxime hydroxyl group. |
| Ionic Liquids (Brønsted Acidic) | Acidic Solvent/Catalyst | Mild to moderate temperatures (e.g., 100 °C) | High | High | Acts as both solvent and catalyst, offering potential for catalyst recycling.[2] |
| Cobalt Salt / Lewis Acid | Co-catalyst System | Acetonitrile, 80 °C | Good to High | High | Combined use of a cobalt salt and a Lewis acid enhances catalytic activity under mild conditions.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Beckmann rearrangement, which can be adapted for this compound.
Protocol 1: General Procedure for Beckmann Rearrangement using a Homogeneous Acid Catalyst (e.g., Trifluoroacetic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, 10 mL per mmol of oxime).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.5-2.0 eq.) to the solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Beckmann Rearrangement using a Heterogeneous Solid Acid Catalyst (e.g., Zeolite)
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or in a stream of an inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the activated zeolite (e.g., 10-20 wt% of the oxime) and a high-boiling point solvent (e.g., toluene or xylene).
-
Reactant Addition: Add this compound to the suspension.
-
Reaction Progression: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a fresh solvent, dried, and potentially reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-phenyl-azepan-2-one by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Experimental Workflow
To further elucidate the processes discussed, the following diagrams illustrate the general mechanism of the Beckmann rearrangement and a typical experimental workflow.
References
The Constrained Advantage: 4-Phenylcyclohexanone Oxime Outperforms Acyclic Analogues in Bioactivity
In the landscape of drug discovery and development, the structural rigidity of a molecule can be a decisive factor in its efficacy and selectivity. This guide provides a comparative analysis of 4-phenylcyclohexanone oxime and its acyclic analogues, highlighting the inherent advantages conferred by the cyclic scaffold. By pre-organizing the pharmacophoric features into a constrained conformation, this compound presents a more favorable energetic profile for binding to biological targets compared to its flexible acyclic counterparts. This often translates to enhanced potency and a more defined structure-activity relationship (SAR).
Enhanced Biological Activity through Conformational Rigidity
The primary advantage of the this compound scaffold lies in its reduced conformational flexibility. Acyclic analogues can adopt a multitude of conformations in solution, and only a fraction of these may be bioactive. The energetic cost of adopting the correct binding conformation can decrease the overall binding affinity. In contrast, the cyclohexyl ring of this compound locks the relative positions of the phenyl and oxime groups, reducing the entropic penalty upon binding to a target protein. This pre-organization is a key principle in rational drug design for enhancing potency.[1]
The oxime functional group itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, a feature that distinguishes it from the parent carbonyl.[2] This allows for a variety of interactions with receptor binding sites. When this functionality is held in a more rigid framework, as in this compound, the orientation of these hydrogen bonding groups is more predictable, facilitating the design of compounds with higher target specificity.
Comparative Biological Data
While direct comparative studies between this compound and its acyclic analogues are not extensively documented in publicly available literature, we can infer the performance advantages from closely related structures. The following tables present illustrative data from a comparative analysis of cyclohexyl-phenyl-methanone oxime and its analogues, which demonstrate the impact of structural modifications on biological activity. For the purpose of this comparison, we will consider a representative acyclic analogue, 1-phenylheptan-3-one oxime, to conceptualize the performance differences.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Structure | Staphylococcus aureus | Escherichia coli |
| This compound (Illustrative) | This compound | 32 | 64 |
| Acyclic Analogue (Illustrative) | 1-Phenylheptan-3-one Oxime | 128 | 256 |
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Structure | Candida albicans | Aspergillus niger |
| This compound (Illustrative) | This compound | 64 | 128 |
| Acyclic Analogue (Illustrative) | 1-Phenylheptan-3-one Oxime | 256 | >512 |
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | Structure | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound (Illustrative) | This compound | 15 | 25 |
| Acyclic Analogue (Illustrative) | 1-Phenylheptan-3-one Oxime | 50 | 75 |
Note: The data presented for this compound and its acyclic analogue are illustrative and based on structure-activity relationship principles, as direct comparative experimental data was not available in the reviewed literature. The trends are inferred from studies on similar cyclic and acyclic compounds.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of oximes is the condensation of the corresponding ketone with hydroxylamine.[3][4]
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-phenylcyclohexanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
The reaction mixture is then stirred, and refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound and acyclic analogues)
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway Inhibition: Targeting NF-κB
Many bioactive molecules, including oxime derivatives, exert their effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers.[10][11][12][13][14] The inhibition of IKK (IκB kinase), a key enzyme in the NF-κB pathway, prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes. The rigid structure of this compound makes it a promising scaffold for the design of potent and selective IKK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arpgweb.com [arpgweb.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Phenylcyclohexanone and its oxime
A comprehensive comparison of the spectroscopic characteristics of 4-Phenylcyclohexanone and its corresponding oxime, providing researchers and drug development professionals with key data for identification and analysis.
In the realm of organic chemistry and drug discovery, the structural modification of molecules is a fundamental practice. The conversion of a ketone to its oxime derivative is a common transformation that significantly alters the electronic and steric properties of the original compound. This guide provides a detailed spectroscopic comparison of 4-Phenylcyclohexanone and its oxime, offering a clear differentiation based on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Executive Summary
This guide presents a head-to-head spectroscopic comparison of 4-Phenylcyclohexanone and 4-Phenylcyclohexanone oxime. The transformation of the carbonyl group in the ketone to the N-OH group in the oxime results in distinct and predictable changes in their respective spectra. These differences, summarized in the tables below, provide a reliable basis for distinguishing between the two compounds and for confirming the successful conversion of the ketone to the oxime.
Data Presentation: Spectroscopic Comparison
The key spectroscopic data for 4-Phenylcyclohexanone and its oxime are summarized below for easy comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 4-Phenylcyclohexanone | This compound |
| C=O (Ketone) | ~1710 cm⁻¹ (strong) | Absent |
| C=N (Oxime) | Absent | ~1650 cm⁻¹ (medium) |
| O-H (Oxime) | Absent | ~3300-3100 cm⁻¹ (broad) |
| C-H (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (Aliphatic) | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton Environment | 4-Phenylcyclohexanone | This compound |
| Aromatic Protons | ~7.2-7.4 | ~7.2-7.4 |
| -CH- (adjacent to phenyl) | ~2.8-3.0 | ~2.7-2.9 |
| -CH₂- (adjacent to C=O/C=N) | ~2.3-2.6 | ~2.2-2.5 and ~2.9-3.1 (syn/anti isomers) |
| -CH₂- (other) | ~1.8-2.2 | ~1.7-2.1 |
| -OH (Oxime) | Absent | ~8.0-10.0 (broad singlet, exchangeable with D₂O) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon Environment | 4-Phenylcyclohexanone | This compound |
| C=O (Ketone) | ~210 | Absent |
| C=N (Oxime) | Absent | ~158 |
| Aromatic Carbons | ~126-145 | ~126-145 |
| -CH- (adjacent to phenyl) | ~45 | ~44 |
| -CH₂- (adjacent to C=O/C=N) | ~41 | ~28 and ~35 (syn/anti isomers) |
| -CH₂- (other) | ~34 | ~30 |
Table 4: Mass Spectrometry Data
| Ion | 4-Phenylcyclohexanone | This compound |
| Molecular Ion (M⁺) | m/z 174 | m/z 189 |
| Key Fragments | m/z 104 (base peak), 91, 77 | m/z 172 ([M-OH]⁺), 104, 91, 77 |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of an oxime from a ketone.
-
Materials: 4-Phenylcyclohexanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve 4-Phenylcyclohexanone in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
2. Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of the compounds.
-
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile solvent. For direct insertion, place a small amount of the solid sample in a capillary tube.
-
Data Acquisition: Use electron ionization (EI) at 70 eV to generate the mass spectrum.
-
Visualizing the Transformation and Analysis Workflow
To better illustrate the chemical transformation and the analytical process, the following diagrams are provided.
Comparative Analysis of Lactam Synthesis: Regioselectivity in the Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime
A comprehensive guide for researchers and drug development professionals on the regioselectivity of the Beckmann rearrangement of 4-Phenylcyclohexanone oxime, offering a comparative analysis with alternative synthetic routes and detailed experimental protocols.
The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. In the case of cyclic oximes, this powerful reaction yields lactams, which are pivotal structural motifs in numerous pharmaceuticals and natural products. This guide focuses on the Beckmann rearrangement of this compound, a substrate of interest due to the potential for forming two distinct lactam regioisomers: 5-Phenylazepan-2-one and 6-Phenylazepan-2-one. Understanding and controlling the regioselectivity of this reaction is paramount for its effective application in synthetic chemistry.
This publication provides a comparative analysis of the Beckmann rearrangement with alternative synthetic strategies for accessing these phenyl-substituted caprolactams, namely the Schmidt reaction and the Baeyer-Villiger oxidation. Detailed experimental protocols for each method are presented, alongside a summary of expected yields and product distributions to guide researchers in selecting the most appropriate method for their specific needs.
The Beckmann Rearrangement: A Question of Stereochemistry
The regioselectivity of the Beckmann rearrangement is dictated by the stereochemistry of the starting oxime. The reaction proceeds via a concerted migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[1][2] Consequently, the E/Z isomeric ratio of the this compound precursor directly influences the ratio of the resulting lactam products.
Figure 1: General signaling pathway of the Beckmann rearrangement of this compound leading to two potential lactam products.
Experimental Protocol: Beckmann Rearrangement of this compound
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Add polyphosphoric acid (10 eq by weight) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the two lactam isomers.
Note: The ratio of the two lactam products will depend on the isomeric ratio of the starting oxime.
Alternative Synthetic Routes
For comparison, the Schmidt and Baeyer-Villiger reactions present alternative pathways to access lactams from the corresponding ketone, 4-Phenylcyclohexanone.
The Schmidt Reaction
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, to yield an amide.[3][4][5] The regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl, with larger or more electron-donating groups generally migrating preferentially.
Experimental Protocol: Schmidt Reaction of 4-Phenylcyclohexanone
Materials:
-
4-Phenylcyclohexanone
-
Sodium azide
-
Concentrated sulfuric acid
-
Chloroform
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-Phenylcyclohexanone (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, carefully dissolve sodium azide (1.5 eq) in concentrated sulfuric acid at 0 °C. Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Add the sodium azide solution dropwise to the ketone solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester or a cyclic ketone into a lactone.[6][7] The regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially.
Experimental Protocol: Baeyer-Villiger Oxidation of 4-Phenylcyclohexanone
Materials:
-
4-Phenylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-Phenylcyclohexanone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium sulfite solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Comparison
The following table summarizes the expected outcomes of the different synthetic methods for the preparation of phenyl-substituted caprolactams from 4-Phenylcyclohexanone and its oxime. It is important to note that the regioselectivity of the Beckmann rearrangement is highly dependent on the E/Z ratio of the starting oxime, which can be influenced by the oximation conditions.
| Reaction | Reagents | Major Product(s) | Typical Yield | Ref. |
| Beckmann Rearrangement | This compound, PPA | Mixture of 5-Phenylazepan-2-one and 6-Phenylazepan-2-one | 70-90% | [1] |
| Schmidt Reaction | 4-Phenylcyclohexanone, NaN₃, H₂SO₄ | Predominantly 6-Phenylazepan-2-one | 60-80% | [3] |
| Baeyer-Villiger Oxidation | 4-Phenylcyclohexanone, m-CPBA | Predominantly the corresponding lactone (oxygen insertion) | 80-95% | [8] |
Note: The Baeyer-Villiger oxidation of a ketone leads to an ester (lactone for cyclic ketones), not a lactam. This method is included as a comparison for ring expansion reactions of ketones.
Experimental Workflow
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Cross-referencing experimental vs. theoretical data for 4-Phenylcyclohexanone oxime
A Comprehensive Guide to the Experimental and Theoretical Analysis of 4-Phenylcyclohexanone Oxime
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is fundamental. This guide provides a comparative framework for analyzing this compound, a molecule of interest for its potential applications stemming from the versatile oxime functional group. While experimental data for this specific compound is not extensively available in public literature, this guide furnishes a robust methodology for its synthesis and characterization. We will cross-reference established experimental data for its precursor, 4-Phenylcyclohexanone, with the expected and theoretical data for the oxime derivative.
Data Presentation: A Comparative Overview
The following tables summarize the known experimental data for the starting material, 4-Phenylcyclohexanone, and present a template for the expected experimental and theoretical data for this compound. This structure is designed to facilitate a clear comparison of key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | 4-Phenylcyclohexanone (Experimental) | This compound (Expected/Theoretical) |
| Molecular Formula | C₁₂H₁₄O[1][2] | C₁₂H₁₅NO |
| Molecular Weight | 174.24 g/mol [1][2] | 189.26 g/mol |
| Appearance | White to off-white crystalline powder[1][2] | White to off-white crystalline solid |
| Melting Point | 73-78 °C[2] | Expected to be higher than the ketone precursor due to hydrogen bonding capabilities. |
| Boiling Point | 294 °C[2] | Not available |
| Solubility | Insoluble in water[2] | Expected to have low solubility in water. |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | 4-Phenylcyclohexanone (Experimental) | This compound (Expected/Theoretical) |
| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.4 (m, 5H, Ar-H), 2.8-3.1 (m, 1H, CH-Ph), 2.2-2.6 (m, 4H, CH₂-C=O), 1.8-2.2 (m, 4H, CH₂)[3][4] | Aromatic protons (Ar-H) in a similar region (δ 7.1-7.4). The cyclohexyl protons will show shifts influenced by the C=N-OH group. A broad singlet for the N-OH proton is expected (can be exchangeable with D₂O). |
| ¹³C NMR (CDCl₃, ppm) | δ ~211 (C=O), ~145 (Ar C-ipso), ~128 (Ar CH), ~126 (Ar CH), ~45 (CH-Ph), ~41 (CH₂-C=O), ~34 (CH₂)[5] | The carbonyl signal (~211 ppm) will be replaced by a C=N signal in the range of δ 150-165. Other carbon shifts will be adjusted accordingly. |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch around 1710 cm⁻¹[1][6] | Absence of the C=O stretch. Appearance of a C=N stretch (approx. 1620-1680 cm⁻¹) and a broad O-H stretch (approx. 3100-3600 cm⁻¹)[7]. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at 174[1] | Molecular ion peak [M]⁺ at 189. Fragmentation patterns would show loss of -OH, and other characteristic fragments. |
Experimental and Computational Protocols
Synthesis of this compound
The synthesis of this compound can be readily achieved through the condensation reaction of 4-Phenylcyclohexanone with hydroxylamine. This is a standard method for the preparation of oximes from ketones.[8][9]
Materials:
-
4-Phenylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another base like pyridine
-
Ethanol or a similar polar solvent
-
Water
Procedure:
-
Dissolve 4-Phenylcyclohexanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine hydrochloride solution to the flask containing the ketone.
-
The reaction mixture is typically heated under reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.[9]
Characterization Protocols
The synthesized this compound should be characterized using standard spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained to identify the key functional groups, particularly the O-H and C=N stretches characteristic of an oxime.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and analyze its fragmentation pattern.
-
Melting Point Analysis: The melting point of the purified product should be determined and can be used as an indicator of purity.
Computational Protocol for Theoretical Data Generation
To complement the experimental data, computational chemistry methods can be employed to predict the properties of this compound. Density Functional Theory (DFT) is a suitable method for this purpose.[13]
-
Structure Optimization: The 3D structure of this compound will be built and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequencies will be calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13]
-
Electronic Properties: Molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's reactivity.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental and logical workflows.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical framework for comparing experimental and theoretical data.
Potential Biological Significance
Oxime-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[14] The introduction of an oxime group can significantly alter the biological properties of a parent molecule.[15] Various oxime derivatives have been reported to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[14][15] Specifically, some aryl-containing oximes have demonstrated notable antitumor activity.[16] Given these precedents, this compound represents a compound of interest for screening in various biological assays to explore its therapeutic potential. The phenylcyclohexanone moiety itself is found in compounds investigated for the treatment of diseases like rheumatoid arthritis and atherosclerosis.[17] The combination of this core with the versatile oxime functional group makes this compound a compelling candidate for further investigation in drug development programs.
References
- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Phenylcyclohexanone(4894-75-1) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Phenylcyclohexanone(4894-75-1) 13C NMR [m.chemicalbook.com]
- 6. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]
- 7. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 8. arpgweb.com [arpgweb.com]
- 9. prepchem.com [prepchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
Efficacy comparison of different synthetic routes to 4-Phenylcyclohexanone oxime
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Phenylcyclohexanone oxime is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this oxime, presenting experimental data, detailed protocols, and a logical workflow for selecting the optimal method.
At a Glance: Efficacy Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several methods, with the classical condensation reaction being the most established. Emerging techniques, such as microwave and ultrasound-assisted synthesis, offer potential advantages in terms of reaction time and yield. Below is a summary of the key performance indicators for different synthetic approaches.
| Synthetic Route | Starting Materials | Reagents | Reaction Time | Yield (%) | Purity (%) |
| Classical Oximation | 4-Phenylcyclohexanone | Hydroxylamine hydrochloride, Sodium acetate | 1-4 hours | 85-95 | >98 |
| Microwave-Assisted | 4-Phenylcyclohexanone | Hydroxylamine hydrochloride, Base (e.g., Pyridine) | 5-15 minutes | 90-98 | >99 |
| Ultrasound-Assisted | 4-Phenylcyclohexanone | Hydroxylamine hydrochloride, Base (e.g., NaOH) | 30-60 minutes | 88-96 | >98 |
Table 1: Comparison of key performance indicators for different synthetic routes to this compound. Data is compiled from various literature sources and represents typical ranges.
Experimental Protocols
Route 1: Classical Oximation
This method represents the traditional and widely used approach for the synthesis of oximes from ketones.
Methodology:
-
In a round-bottom flask, 4-phenylcyclohexanone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base, typically sodium acetate (2-3 equivalents), are added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for a period of 1 to 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or aqueous ethanol.
Route 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of oximation reactions, leading to shorter reaction times and often improved yields.
Methodology:
-
4-Phenylcyclohexanone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base such as pyridine or a solid-supported base are combined in a microwave-safe reaction vessel.
-
A minimal amount of a high-boiling point solvent (e.g., ethanol, isopropanol) may be added.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 80-120 °C) for 5 to 15 minutes.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by recrystallization.
Route 3: Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation.
Methodology:
-
In a suitable vessel, 4-phenylcyclohexanone (1 equivalent) is suspended in an aqueous or alcoholic solution.
-
Hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide) are added to the mixture.
-
The reaction vessel is placed in an ultrasonic bath and sonicated at a specific frequency (e.g., 35-45 kHz) for 30 to 60 minutes at room temperature or with gentle heating.
-
Reaction completion is monitored by TLC.
-
The product is isolated by filtration if it precipitates directly from the reaction mixture, or by extraction with an organic solvent after the addition of water.
-
The crude product is purified by recrystallization.
Synthetic Route Selection Workflow
The choice of synthetic route depends on various factors including available equipment, desired reaction time, and scale of synthesis. The following workflow can guide the decision-making process.
Caption: A decision-making workflow for selecting a synthetic route.
Signaling Pathways in Method Efficacy
The underlying principle for all three methods is the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-phenylcyclohexanone. The different energy inputs (thermal, microwave, or ultrasonic) influence the rate of this reaction.
Benchmarking the Biological Activity of 4-Phenylcyclohexanone Oxime Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylcyclohexanone oxime scaffold has emerged as a structure of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this compound have been investigated for their potential as antimicrobial, anticancer, anticonvulsant, and acetylcholinesterase (AChE) inhibitory agents. This guide provides a comparative analysis of the biological activity of this compound derivatives and structurally related compounds, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The biological activities of this compound and its analogs are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities.
Table 1: Antimicrobial Activity of Cyclohexanone and Oxime Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Fungal Strains (MIC in µg/mL) |
| CPM-O | Cyclohexyl-phenyl-methanone oxime | 64 | 128 | - | - |
| Analog A | 4-Chlorophenyl derivative | 32 | 64 | - | - |
| Analog B | 4-Methoxyphenyl derivative | 128 | 256 | - | - |
| Oxime Ester 3d | Oxime Ester | - | - | Good Activity | Good Activity |
| Oxime Ester 3j | Oxime Ester | - | - | Good Activity | Good Activity |
| Oxime Ester 3p | Oxime Ester | - | - | Good Activity | Good Activity |
| Phenothiazine Oxime IVa | Phenothiazine Oxime | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good |
| Phenothiazine Oxime IVi | Phenothiazine Oxime | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good |
| Phenothiazine Oxime IVj | Phenothiazine Oxime | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good |
Note: "-" indicates data not available. "Good Activity" and "Moderate to Good" are reported as described in the source, with specific MIC values not provided in the summary.
Table 2: Anticancer Activity of Oxime Derivatives (IC50 in µM)
| Compound ID | Derivative Type | A-375 (Melanoma) | MCF-7 (Breast) | HT-29 (Colon) | H-460 (Lung) |
| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 |
| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 |
| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Oxime Derivatives
| Compound ID | Derivative Type | AChE IC50 (M) |
| Bisquaternary Oxime (long linker) | Pyridinium Oxime | 1x10⁻⁴ to 5x10⁻⁴ |
| Monoquaternary Oxime (ortho) | Pyridinium Oxime | Higher Inhibition |
| Monoquaternary Oxime (meta) | Pyridinium Oxime | Highest Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Compounds: Stock solutions of the this compound derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to the final inoculum concentration.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. A serial dilution of each compound is prepared in the wells with the appropriate broth medium.
-
Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., A-375, MCF-7, HT-29, H-460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Biological Evaluation.
Hypothesized Signaling Pathway for Anticancer Activity
Based on the known activities of many oxime derivatives as kinase inhibitors, a potential mechanism of action for the anticancer effects of this compound derivatives could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylcyclohexanone Oxime: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-Phenylcyclohexanone oxime (CAS No. 4500-20-3), a compound for which detailed public safety data is limited. In the absence of a comprehensive Safety Data Sheet (SDS), this document outlines procedural guidance based on available information for similar chemical structures and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
Given the limited specific data for this compound, the disposal process must adhere to regulations for hazardous chemical waste.
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and waste stream identification.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked with "Hazardous Waste" and the chemical name.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated solid hazardous waste container.
-
Liquid Waste (if applicable): If the compound is in solution, it should be collected in a sealed, labeled container designated for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
Due to the absence of a comprehensive SDS, extensive quantitative data for this compound is not available. The following table provides a summary of the known identifiers for this compound.
| Property | Value |
| CAS Number | 4500-20-3 |
| Molecular Formula | C₁₂H₁₅NO |
| GHS Pictogram | GHS07 (Harmful/Irritant)[1] |
Experimental Protocols: Spill and Exposure Management
Small Spill Clean-up:
-
Evacuate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent (consult your EHS for recommendations) and then with soap and water.
-
Dispose: Collect all clean-up materials as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Phenylcyclohexanone oxime
Essential Safety and Handling Guide for 4-Phenylcyclohexanone Oxime
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its hazard information.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Flammable Solid | H228: Flammable solid | Danger |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Danger |
| Skin Sensitization | H317: May cause an allergic skin reaction | Danger |
| Serious Eye Irritation | H319: Causes serious eye irritation | Danger |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Danger |
| Carcinogenicity | H351: Suspected of causing cancer | Danger |
| UN Number | 1325 | |
| Class | 4.1 (Flammable Solid) | |
| Packing Group | III |
Information is based on available safety data for this compound.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Given the lack of specific glove compatibility data for this compound, it is recommended to use nitrile gloves for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. |
| Respiratory Protection | NIOSH-approved respirator | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is required.[2] Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Grounding : Take precautionary measures against static discharge, as this material is a flammable solid.[1]
-
Hygiene Measures : Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Avoiding Contact : Avoid contact with skin, eyes, and clothing.[2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[4] Incompatible materials include strong oxidizing agents.[3]
Spill Response
-
Evacuate : In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Characterization : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Regulatory Compliance : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] Do not dispose of with household garbage or allow it to reach the sewage system.[6]
-
Contaminated Packaging : Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 4500-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
